MsbA-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H22Cl2N2O4S |
|---|---|
分子量 |
505.4 g/mol |
IUPAC 名称 |
(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]quinolin-3-yl]-N-methylsulfonylprop-2-enamide |
InChI |
InChI=1S/C24H22Cl2N2O4S/c1-14(23-19(25)4-3-5-20(23)26)32-17-9-10-21-18(12-17)24(15-6-7-15)16(13-27-21)8-11-22(29)28-33(2,30)31/h3-5,8-15H,6-7H2,1-2H3,(H,28,29)/b11-8+/t14-/m0/s1 |
InChI 键 |
UUFDGUAIJIBMII-ZHZWZMEUSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of MsbA-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of MsbA-IN-3, a potent inhibitor of the bacterial ATP-binding cassette (ABC) transporter MsbA. MsbA is essential for the transport of lipopolysaccharide (LPS) to the outer membrane of most Gram-negative bacteria, making it a critical target for the development of novel antibiotics. This compound, also identified as compound 31 in the primary literature, emerged from a high-throughput screening campaign and subsequent structure-activity relationship (SAR) optimization.
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery effort aimed at identifying novel inhibitors of the MsbA transporter. The process began with a high-throughput screening (HTS) of a large compound library to identify molecules that could inhibit the ATPase activity of MsbA. This was followed by a hit-to-lead optimization campaign to improve the potency and drug-like properties of the initial hits.
The initial screening hit underwent extensive medicinal chemistry efforts to improve its potency against the wild-type enzyme and its antibacterial activity against clinically relevant Gram-negative pathogens. This optimization process led to the identification of a series of potent inhibitors, with this compound (compound 31) being one of the most promising candidates.
Below is a diagram illustrating the workflow from high-throughput screening to the identification of this compound.
Caption: Workflow for the discovery of this compound.
Quantitative Data for this compound
This compound is a highly potent inhibitor of MsbA with an IC50 value of 2 nM. It also exhibits inhibitory activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 35 µM.
| Compound | Target | Assay | IC50 (nM) | Organism | MIC (µM) |
| This compound | MsbA | ATPase Inhibition | 2 | Escherichia coli | 35 |
Synthesis of this compound
The chemical synthesis of this compound (N-(3-(5-chloro-2-methoxyanilino)-2-cyclopropyl-4-oxo-4H-chromen-7-yl)pivalamide) is a multi-step process. The detailed synthetic route is outlined in the primary publication by Verma et al. The synthesis involves the construction of the chromenone core followed by the introduction of the substituted aniline (B41778) and pivalamide (B147659) moieties.
A generalized synthetic scheme is depicted below. For a detailed, step-by-step protocol, please refer to the supporting information of the source publication.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key assays used in the characterization of this compound.
MsbA ATPase Activity Assay
The inhibitory activity of this compound on the ATPase function of MsbA was determined using an ATPase assay. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Principle: The ATPase activity of purified MsbA is measured in the presence of varying concentrations of the inhibitor. The amount of Pi generated is quantified, typically using a colorimetric method, to determine the extent of inhibition.
General Protocol:
-
Purified MsbA is incubated with the test compound (this compound) at various concentrations in a suitable buffer containing ATP and MgCl2.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of released inorganic phosphate is measured.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against E. coli.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
General Protocol (Broth Microdilution):
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium (E. coli).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action
MsbA functions as a homodimer that utilizes the energy from ATP hydrolysis to flip LPS from the inner to the outer leaflet of the inner membrane of Gram-negative bacteria. This process involves large conformational changes, cycling between an inward-facing and an outward-facing state.
MsbA inhibitors can act through various mechanisms, such as competing with the substrate, preventing ATP binding or hydrolysis, or locking the transporter in a specific, non-functional conformation. The primary publication on this compound should be consulted for the specific mechanism of action of this compound.
Below is a simplified diagram illustrating the MsbA transport cycle and potential points of inhibition.
Caption: Simplified MsbA transport cycle and potential inhibition points.
Disclaimer: This document is intended for informational purposes for a scientific audience. The detailed experimental procedures, including specific reagent concentrations, incubation times, and analytical methods, should be obtained from the primary scientific literature. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory.
The Cellular Target of MsbA-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane. This function is indispensable for the biogenesis of the bacterial outer membrane, making MsbA a compelling target for the development of novel antibiotics. MsbA-IN-3 represents a class of potent small molecule inhibitors that selectively target MsbA, leading to the disruption of outer membrane integrity and subsequent bacterial cell death. This technical guide provides an in-depth overview of the cellular target of this compound, including its mechanism of action, quantitative pharmacological data for representative inhibitors, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.
The Cellular Target: MsbA
MsbA is a homodimeric integral membrane protein, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs form the translocation pathway for the lipid A moiety of LPS, while the NBDs bind and hydrolyze ATP to power the transport process. The function of MsbA is crucial for the viability of most Gram-negative bacteria, as the accumulation of LPS in the inner membrane is toxic.[1][2]
Mechanism of Action of this compound
This compound and similar inhibitors act by binding to a pocket within the transmembrane domains of MsbA.[3][4][5] This binding event traps the transporter in a specific, non-productive conformation, typically an inward-facing state. By locking MsbA in this conformation, the inhibitor allosterically prevents the conformational changes necessary for ATP hydrolysis and substrate translocation. This leads to the inhibition of LPS flipping, causing an accumulation of LPS in the cytoplasmic leaflet of the inner membrane and ultimately triggering a cascade of events that result in bacterial cell death.
Quantitative Data for MsbA Inhibitors
While specific data for a compound designated "this compound" is not publicly available, the following table summarizes quantitative data for well-characterized MsbA inhibitors that exemplify the properties of this class of molecules.
| Compound Class | Inhibitor Example | Assay Type | Target Species | IC50 | Binding Affinity (Kd) | Reference |
| Quinoline | G907 | ATPase Activity | E. coli MsbA | 0.24 µM | - | |
| Quinoline | G092 | ATPase Activity | E. coli MsbA | ~1 µM | - | |
| Quinoline | G092 | ATPase Activity | P. aeruginosa MsbA | ~5 µM | - | |
| Tetrahydrobenzothiophene | TBT1 | - | E. coli MsbA | - | Low Affinity | |
| Amphipathic Drug (Substrate) | Daunorubicin | Fluorescence Quenching | E. coli MsbA | - | 0.35 µM | |
| Physiological Substrate | Lipid A | Fluorescence Quenching | E. coli MsbA | - | 5.46 µM |
Experimental Protocols
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA, which is a direct measure of its enzymatic activity. Inhibition of this activity is a key characteristic of MsbA inhibitors.
Materials:
-
Purified MsbA protein reconstituted in proteoliposomes or detergent micelles (e.g., DDM).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 10% glycerol.
-
ATP solution (100 mM).
-
Kdo2-Lipid A (optional, for stimulation).
-
This compound or other test compounds.
-
Malachite green reagent for phosphate (B84403) detection.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified MsbA (1-10 µg/ml).
-
Add the test compound (this compound) at various concentrations and pre-incubate for 15 minutes on ice.
-
To stimulate activity, Kdo2-Lipid A can be added to a final concentration of approximately 20 µM.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of 12% (w/v) SDS.
-
To detect the released inorganic phosphate (Pi), add a malachite green-based colorimetric reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the specific activity (nmol Pi/min/mg protein) and determine the IC50 of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Lipopolysaccharide (LPS) Transport (Flippase) Assay
This assay directly measures the ability of MsbA to transport LPS or a fluorescently labeled lipid substrate across a lipid bilayer.
Materials:
-
MsbA reconstituted into proteoliposomes.
-
Fluorescently labeled lipid (e.g., NBD-labeled phosphatidylethanolamine, NBD-PE).
-
ATP and an ATP-regenerating system (creatine kinase and phosphocreatine).
-
Sodium dithionite (B78146) (a quenching agent).
-
LPS or Lipid A for competition experiments.
Procedure:
-
Prepare proteoliposomes containing purified MsbA.
-
Add the NBD-labeled lipid to the exterior of the proteoliposomes.
-
Add the test compound (this compound) at the desired concentration.
-
Initiate the transport reaction by adding ATP and the ATP-regenerating system.
-
At various time points, add sodium dithionite to the solution. Dithionite will quench the fluorescence of the NBD-labeled lipids remaining in the outer leaflet of the proteoliposome membrane.
-
Measure the remaining fluorescence. A decrease in the rate of fluorescence quenching in the presence of ATP and MsbA indicates that the NBD-labeled lipid has been "flipped" to the inner leaflet, protecting it from the dithionite.
-
Inhibition of this flipping activity by this compound will result in a faster rate of fluorescence quenching.
-
For a more specific assay, a cross-linking-based method to measure the transfer of LPS from proteoliposomes to an acceptor protein like LptA can be employed.
Cryo-Electron Microscopy (Cryo-EM) of MsbA-Inhibitor Complex
Cryo-EM is a powerful technique to determine the high-resolution structure of MsbA in complex with an inhibitor, providing insights into the mechanism of inhibition.
Procedure Outline:
-
Sample Preparation: Purified MsbA is incubated with a saturating concentration of the inhibitor (e.g., this compound). The complex is then prepared in a suitable state for imaging, such as in detergent micelles, nanodiscs, or saposin-lipid nanoparticles (Salipro).
-
Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the protein structure in a near-native state.
-
Data Acquisition: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected automatically.
-
Image Processing: The collected micrographs are processed to identify individual protein particles. These particles are then aligned and averaged to generate a 3D reconstruction of the MsbA-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to high resolution. This allows for the precise identification of the inhibitor binding site and the conformational state of MsbA.
Visualizations
Lipopolysaccharide Transport Pathway in Gram-Negative Bacteria
Caption: Overview of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.
The MsbA Transport Cycle
Caption: The ATP-dependent transport cycle of MsbA, showing conformational changes.
Mechanism of this compound Inhibition
Caption: Mechanism of MsbA inhibition by this compound, trapping an inward-facing state.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Countering Gram-Negative Antibiotic Resistance: Recent Progress in Disrupting the Outer Membrane with Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emergence of MsbA Inhibitors: A Technical Guide to MsbA-IN-3 and its Effect on Gram-negative Bacteria
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The essential ATP-binding cassette (ABC) transporter MsbA, responsible for the critical step of lipopolysaccharide (LPS) flipping from the inner to the outer membrane, has emerged as a promising target for novel antibiotics. This technical guide provides an in-depth analysis of the effect of MsbA inhibitors on Gram-negative bacteria, with a focus on the quinoline-based class of inhibitors as a representative example in the absence of publicly available data for the specific compound "MsbA-IN-3". This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction: MsbA as a Novel Antibacterial Target
Gram-negative bacteria are characterized by an outer membrane that acts as a formidable barrier to many antibiotics.[1] The integrity of this membrane is largely dependent on the presence of lipopolysaccharide (LPS) in its outer leaflet.[1] MsbA, a homodimeric ABC transporter located in the inner membrane, is essential for the viability of most Gram-negative bacteria as it facilitates the transport of the lipid A core of LPS from the cytoplasmic side to the periplasmic side of the inner membrane.[2][3] Inhibition of MsbA disrupts the LPS transport pathway, leading to the accumulation of LPS in the inner membrane, loss of outer membrane integrity, and ultimately, bacterial cell death.[1] This essential function makes MsbA a highly attractive target for the development of new antibiotics against pathogenic Gram-negative bacteria.
Quantitative Analysis of MsbA Inhibitor Activity
While specific data for "this compound" is not publicly available, research on other MsbA inhibitors, such as the quinoline-based compounds, provides valuable insight into the potential efficacy of this class of molecules. The following tables summarize the reported in vitro activity of representative quinoline-based MsbA inhibitors against various Gram-negative pathogens.
Table 1: In Vitro ATPase Inhibitory Activity of Quinoline-Based MsbA Inhibitors
| Compound | Target Organism | IC50 (nM) |
| G247 | Escherichia coli | 5 |
| G907 | Escherichia coli | 18 |
Data sourced from a high-throughput screening and subsequent optimization of quinoline-based inhibitors.
Table 2: Minimum Inhibitory Concentrations (MICs) of a Quinoline-Based MsbA Inhibitor Against Wild-Type Gram-negative Bacteria
| Bacterial Species | MIC (μM) |
| Escherichia coli (uropathogenic) | single digit |
| Klebsiella pneumoniae | single digit |
| Enterobacter cloacae | single digit |
This data demonstrates the potency of optimized quinoline-based inhibitors against clinically relevant Gram-negative pathogens.
Mechanism of Action of Quinoline-Based MsbA Inhibitors
Structural studies have revealed a novel mechanism of inhibition for quinoline-based compounds. These inhibitors bind to a transmembrane pocket in MsbA, trapping it in an inward-facing conformation where it is still bound to LPS. This action prevents the conformational changes necessary for ATP hydrolysis and substrate transport, effectively halting the LPS flipping process.
Caption: Mechanism of MsbA inhibition by a quinoline-based compound.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel MsbA inhibitors. The following sections outline the core experimental protocols.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA and is used to determine the inhibitory potency (IC50) of test compounds.
Materials:
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM dithiothreitol
-
ATP solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite green reagent for phosphate (B84403) detection or a commercial ATPase/GTPase activity assay kit.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified MsbA protein at a concentration of approximately 1–10 µg/ml in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the plate for 15 minutes on ice.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (e.g., this compound)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: A generalized experimental workflow for the discovery and characterization of MsbA inhibitors.
Future Directions and Conclusion
The inhibition of MsbA represents a promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative bacteria. The quinoline-based inhibitors serve as a valuable proof-of-concept, demonstrating that potent, on-target activity against wild-type pathogens is achievable. Future research will likely focus on the discovery of additional scaffolds that inhibit MsbA, the optimization of pharmacokinetic and pharmacodynamic properties of existing lead compounds, and a deeper understanding of the mechanisms of potential resistance. While specific data on "this compound" remains elusive in the public domain, the methodologies and data presented in this guide for analogous compounds provide a robust framework for the continued investigation and development of this important new class of antibacterial agents.
References
Preliminary Characterization of a Novel MsbA Inhibitor: A Technical Overview
Disclaimer: The specific compound "MsbA-IN-3" is not found in the public domain literature. This document provides a representative technical guide based on the characterization of known MsbA inhibitors, such as G907, to illustrate the expected data and methodologies for a compound of this class.
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the translocation of lipid A and lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[1][2] Its critical role in the biogenesis of the outer membrane makes it a compelling target for the development of novel antibiotics.[3] This document outlines the preliminary characterization of a representative MsbA inhibitor, detailing its inhibitory activity and the experimental protocols used for its evaluation.
Data Presentation
The inhibitory activity of a representative MsbA inhibitor is summarized below. These values are indicative of the type of quantitative data generated during the preliminary characterization of such a compound.
| Compound | Assay Type | Parameter | Value | Reference |
| G247 | ATPase Activity | IC50 | 5 nM | [3] |
| G907 | ATPase Activity | IC50 | 18 nM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MsbA Expression and Purification
-
Objective: To obtain pure, functional MsbA for use in subsequent assays.
-
Methodology:
-
The gene encoding MsbA with an N-terminal hexahistidine tag is overexpressed in Escherichia coli BL21(DE3) cells.
-
Cell membranes are harvested and solubilized in a buffer containing a suitable detergent (e.g., 1% undecyl β-D-maltoside), glycerol, and protease inhibitors.[4]
-
The solubilized protein is purified using nickel-affinity chromatography.
-
Further purification is achieved through size-exclusion chromatography to ensure homogeneity.[4]
-
The purity of the final protein preparation is assessed by SDS-PAGE and Western blotting.[1]
-
ATPase Activity Assay
-
Objective: To determine the effect of the inhibitor on the ATP hydrolysis activity of MsbA.
-
Methodology:
-
A coupled-enzyme assay is commonly used, which links ATP hydrolysis to the oxidation of NADH, measurable as a decrease in absorbance at 340 nm.[4]
-
Purified MsbA is reconstituted into liposomes prepared from E. coli phospholipids.[5]
-
The reaction mixture contains the MsbA proteoliposomes, a regenerating system (phosphoenolpyruvate and pyruvate (B1213749) kinase), lactate (B86563) dehydrogenase, NADH, and MgATP.[4][5]
-
The basal ATPase activity is measured, followed by the addition of the substrate, (Kdo)2-lipid A, to stimulate activity.[5]
-
The inhibitor is titrated into the reaction mixture to determine its effect on the stimulated ATPase activity and to calculate the IC50 value.
-
Lipid Flippase Activity Assay
-
Objective: To directly measure the transport activity of MsbA and the effect of the inhibitor.
-
Methodology:
-
MsbA is reconstituted into proteoliposomes containing a fluorescently labeled phospholipid, such as NBD-PE (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine).[6]
-
The proteoliposomes are incubated with ATP and a regenerating system to allow for the translocation of the labeled lipid from the outer to the inner leaflet.[6]
-
The fluorescence of the NBD-PE in the outer leaflet is quenched by the addition of the membrane-impermeant reducing agent, sodium dithionite.[6]
-
The remaining fluorescence from the protected inner leaflet is measured. An increase in this fluorescence in the presence of ATP indicates flippase activity.
-
The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on lipid translocation.
-
Visualizations
Signaling Pathway
Caption: The Lipopolysaccharide (LPS) transport pathway mediated by MsbA.
Experimental Workflow
Caption: Experimental workflow for the characterization of an MsbA inhibitor.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
- 6. portlandpress.com [portlandpress.com]
MsbA-IN-3: A Technical Guide on a Novel Class of Potential Antibacterial Agents
Disclaimer: The specific compound "MsbA-IN-3" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the ATP-binding cassette (ABC) transporter MsbA as an antibacterial target and utilizes data from known MsbA inhibitors to illustrate the potential characteristics and evaluation of a compound like this compound. The presented data is representative of the field and should not be attributed to a specific molecule named "this compound."
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The unique outer membrane of these bacteria acts as a selective barrier, preventing many antibiotics from reaching their intracellular targets. A key protein involved in the biogenesis of this outer membrane is the ABC transporter MsbA. MsbA is essential for the viability of most Gram-negative bacteria, as it is responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane, a critical step in the LPS transport pathway.[1][2][3] Its essentiality and conservation among Gram-negative pathogens make it an attractive target for the development of novel antibacterial agents.[1][2][4][5]
This technical guide explores the potential of MsbA inhibitors, exemplified by the hypothetical compound this compound, as a new class of antibacterial agents. It will cover the mechanism of action, antibacterial spectrum, and key experimental data based on published information for various MsbA inhibitors.
Mechanism of Action
MsbA functions as a homodimer, coupling the energy from ATP hydrolysis at its nucleotide-binding domains (NBDs) to the transport of LPS across the inner membrane via its transmembrane domains (TMDs).[6][7] Inhibition of MsbA disrupts the LPS transport pathway, leading to the accumulation of LPS in the inner membrane, which is toxic to the bacterial cell and ultimately results in cell death.[1][8]
Several distinct allosteric mechanisms of MsbA inhibition have been identified for different chemical scaffolds:[5]
-
ATPase Stimulation with Transport Blockage: Some inhibitors, such as tetrahydrobenzothiophene 1 (TBT1), asymmetrically occupy the substrate-binding site, leading to a collapsed inward-facing conformation. This conformation stimulates ATP hydrolysis but decouples it from productive LPS transport.[5]
-
ATPase Inhibition: Other inhibitors, like the quinoline-based compound G907, act as a wedge in the transmembrane domains, locking MsbA in a wide inward-open state and preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[9]
-
Bivalent Inhibition: A class of inhibitors, such as cerastecin C, targets the MsbA dimer interface, blocking the conformational changes required for LPS translocation.[10][11]
The proposed mechanism for a novel inhibitor like this compound would likely fall into one of these categories, disrupting the normal conformational cycle of the MsbA transporter.
Signaling Pathway: LPS Transport
Caption: Proposed mechanism of MsbA inhibition by this compound.
Data Presentation
The following tables summarize representative quantitative data for known MsbA inhibitors against various Gram-negative pathogens. This data provides a benchmark for the potential activity of a novel compound like this compound.
Table 1: In Vitro Antibacterial Activity of Representative MsbA Inhibitors
| Compound | Organism | MIC (µg/mL) | Reference |
| G907 | Escherichia coli | 4 | [1] |
| Klebsiella pneumoniae | 8 | [1] | |
| Enterobacter cloacae | 4 | [1] | |
| TBT1 | Acinetobacter baumannii | 60 | [11] |
| Compound 12 | Acinetobacter baumannii | 1-2 | [11] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]
Table 2: In Vitro Activity of a Representative Quinoline MsbA Inhibitor (G332) Against Multidrug-Resistant Strains
| Strain | Resistance Profile | MIC (µg/mL) | Reference |
| E. coli (MDR) | Multiple | 2 | [1] |
| K. pneumoniae (MDR) | Multiple | 4 | [1] |
| E. cloacae (MDR) | Multiple | 4 | [1] |
Table 3: Cytotoxicity Data for a Representative MsbA Inhibitor
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6p | Human normal liver cells | > 50 | [13] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel antibacterial agents. Below are representative protocols for key experiments in the study of MsbA inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a test compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
MsbA ATPase Activity Assay
The effect of an inhibitor on the ATPase activity of purified MsbA can be measured using a colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi).
-
Purification of MsbA: MsbA is overexpressed and purified from E. coli membranes.
-
Assay Reaction: Purified MsbA is incubated with varying concentrations of the test compound in the presence of ATP at 37°C.
-
Phosphate Detection: The reaction is stopped, and a malachite green-based reagent is added to detect the amount of Pi released.
-
Data Analysis: The absorbance is measured at 620 nm, and the IC50 value is calculated from the dose-response curve.[8]
Cytotoxicity Assay
The cytotoxicity of a test compound against mammalian cells is assessed to determine its selectivity. The MTT assay is a common method.
-
Cell Seeding: Human cell lines (e.g., HepG2, HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells reduce MTT to formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm. Cell viability is calculated relative to untreated control cells.
In Vivo Efficacy Studies
Animal models of infection are used to evaluate the in vivo efficacy of a potential antibacterial agent. A murine wound infection model is a relevant example.[13]
-
Infection: Mice are anesthetized, and a wound is created and inoculated with a pathogenic bacterial strain.
-
Treatment: The test compound is administered (e.g., topically or systemically) at various doses and time points post-infection.
-
Evaluation of Bacterial Burden: At the end of the study, the wound tissue is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).
-
Assessment of Healing: The wound healing process can also be monitored and scored.
Logical Relationship: From In Vitro to In Vivo
Caption: Logical flow from in vitro evaluation to in vivo studies.
Conclusion
The essential role of MsbA in the viability of Gram-negative bacteria makes it a highly promising target for the development of new antibiotics. While the specific compound "this compound" is not found in the public domain, the wealth of research on other MsbA inhibitors provides a strong foundation for the potential of this class of molecules. The diverse mechanisms of action and the activity against multidrug-resistant strains demonstrated by known inhibitors highlight the potential for discovering novel antibacterial agents with a new mode of action. Further research and development of potent and selective MsbA inhibitors are warranted to address the urgent need for new treatments for infections caused by Gram-negative pathogens.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibacterial and antioxidant activities of Musa sp. leaf extracts against multidrug resistant clinical pathogens causing nosocomial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Technical Guide to the Binding Site of Quinoline-Based Inhibitors on MsbA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the binding site and mechanism of action of quinoline-based inhibitors, exemplified by the well-characterized compound G907, on the essential bacterial ATP-binding cassette (ABC) transporter, MsbA. MsbA plays a critical role in the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria, making it a prime target for the development of novel antibiotics. Understanding the precise molecular interactions between inhibitors and MsbA is paramount for the rational design of more potent and specific therapeutics.
Executive Summary
Recent structural and functional studies have elucidated the binding pocket of a series of potent quinoline-based inhibitors within the transmembrane domains (TMDs) of MsbA. These inhibitors act by trapping the transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for ATP hydrolysis and substrate transport. This guide will detail the specific residues involved in inhibitor binding, present quantitative data on inhibitor potency, outline the key experimental protocols used for these investigations, and provide visual representations of the relevant pathways and workflows.
Quantitative Data on MsbA Inhibition
The potency of quinoline-based inhibitors against Escherichia coli MsbA has been determined through biochemical assays, primarily by measuring the inhibition of its ATPase activity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor efficacy.
| Compound | Class | Target Organism | IC50 (nM)[1] |
| G592 | Quinoline (B57606) | E. coli | - |
| G247 | Quinoline | E. coli | 5[1] |
| G907 | Quinoline | E. coli | 18 [1] |
The Binding Site of Quinoline Inhibitors on MsbA
High-resolution crystal structures of MsbA in complex with the quinoline inhibitor G907 have revealed a well-defined binding pocket located within the transmembrane domains, at the interface of the two MsbA monomers.[2] This pocket is distinct from the substrate-binding site for LPS.
Key Features of the G907 Binding Site:
-
Location: The inhibitor binds in a hydrophobic cavity within the TMDs, accessible from the inner leaflet of the cytoplasmic membrane.
-
Conformation Trapping: G907 acts as a "molecular wedge," preventing the two TMDs from coming together, which is a crucial step in the transition to the outward-facing conformation. This effectively traps MsbA in an inward-facing, LPS-bound state.[1]
-
Allosteric Inhibition: By binding to the TMDs, G907 allosterically inhibits the ATPase activity at the nucleotide-binding domains (NBDs), demonstrating a clear communication between these two domains.
-
Key Interacting Residues: The binding of G907 involves a network of hydrophobic and polar interactions with specific residues from both monomers of the MsbA homodimer. While a complete list is extensive, site-directed mutagenesis studies have confirmed the importance of several residues in the binding pocket. Mutations in these residues can lead to inhibitor resistance.
The following diagram illustrates the overall mechanism of MsbA and the inhibitory action of quinoline compounds.
Experimental Protocols
The identification and characterization of the quinoline inhibitor binding site on MsbA relied on a combination of biochemical and structural biology techniques.
MsbA ATPase Activity Assay
This assay is fundamental for determining the inhibitory potency of compounds. It measures the rate of ATP hydrolysis by MsbA, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Protocol:
-
Protein Preparation: Purified E. coli MsbA is reconstituted into lipid nanodiscs or amphipols to maintain its native conformation and activity.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, ATP, and a coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) with phosphoenolpyruvate (B93156) and NADH.
-
Inhibitor Addition: The quinoline inhibitor (e.g., G907) is added to the reaction mixture at various concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of reconstituted MsbA. The decrease in NADH absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography of MsbA-Inhibitor Complex
Determining the high-resolution structure of MsbA in complex with an inhibitor is crucial for precisely identifying the binding site and the interactions involved.
Protocol:
-
Protein Expression and Purification: MsbA is overexpressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Complex Formation: The purified MsbA is incubated with a molar excess of the quinoline inhibitor (e.g., G907) and often with its substrate, LPS, to stabilize the complex.
-
Crystallization: The MsbA-inhibitor-LPS complex is subjected to crystallization screening using vapor diffusion methods to obtain well-ordered crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the MsbA-inhibitor complex is then built into the electron density and refined to high resolution (e.g., 2.9 Å for the G907 complex).
The following diagram outlines the experimental workflow for identifying the inhibitor binding site.
Conclusion and Future Directions
The elucidation of the binding site of quinoline-based inhibitors on MsbA represents a significant milestone in the development of novel antibiotics against Gram-negative bacteria. The detailed structural and functional data provide a solid foundation for structure-based drug design efforts aimed at optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors. Future research should focus on exploring the binding modes of other classes of MsbA inhibitors and leveraging this knowledge to combat the growing threat of antibiotic resistance. The architectural conservation of the identified binding pocket in other ABC transporters also opens avenues for the discovery of selective antagonists for a broader range of targets.
References
Introduction: The Rationale for Targeting MsbA
An in-depth technical guide for researchers, scientists, and drug development professionals on the early-stage in vitro evaluation of MsbA-IN-3, a novel inhibitor targeting the MsbA transporter in Gram-negative bacteria.
Gram-negative bacteria possess a formidable defensive outer membrane, with lipopolysaccharide (LPS) as a key structural component. The transport and assembly of LPS are essential for bacterial viability, making the proteins involved in this pathway attractive targets for novel antibiotics. MsbA, an essential ATP-binding cassette (ABC) transporter, is a critical flippase responsible for translocating LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[1][2][3] Inhibition of MsbA disrupts the LPS transport pathway, leading to the accumulation of LPS in the inner membrane, loss of outer membrane integrity, and ultimately, bacterial cell death.[4] this compound is a novel investigational molecule designed to inhibit the function of MsbA. This guide outlines the core in vitro assays required for its initial characterization.
Biological Pathway: MsbA-Mediated LPS Transport
MsbA functions as a homodimer, utilizing the energy from ATP hydrolysis to drive the flipping of LPS across the inner membrane.[1] This process is the first committed step in delivering LPS to the outer membrane. The diagram below illustrates this critical pathway and the proposed mechanism of action for this compound.
Caption: The MsbA-mediated pathway for lipopolysaccharide (LPS) flipping and subsequent transport, indicating the inhibitory action of this compound.
Experimental Workflow and Protocols
A structured, multi-stage approach is employed for the in vitro evaluation of MsbA inhibitors. The workflow progresses from primary biochemical assays to cell-based antibacterial and safety assessments.
Caption: A sequential workflow for the in vitro evaluation of this compound, from target engagement to preliminary safety assessment.
Protocol: MsbA ATPase Activity Assay
This biochemical assay quantifies the inhibitory effect of this compound on the ATP hydrolysis function of the MsbA transporter, which is essential for its flippase activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MsbA.
-
Materials:
-
Purified, detergent-solubilized, or lipid-reconstituted MsbA protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT).
-
ATP solution (100 mM stock).
-
This compound serial dilutions in DMSO.
-
Malachite green reagent for phosphate (B84403) detection or a coupled-enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase for an NADH depletion assay).
-
-
Methodology:
-
Add 2-5 µg of reconstituted MsbA proteoliposomes to each well of a 96-well plate.
-
Introduce varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green assay or measure the rate of NADH oxidation at 340 nm for a coupled assay.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This cell-based assay determines the lowest concentration of this compound required to inhibit the visible growth of a panel of Gram-negative bacteria.
-
Objective: To quantify the antibacterial potency of this compound.
-
Materials:
-
Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
-
-
Methodology:
-
Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound in which no turbidity (bacterial growth) is observed.
-
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of mammalian cells to determine its selectivity for the bacterial target over host cells.
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution).
-
-
Methodology:
-
Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization buffer.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the CC50.
-
Data Summary
The following table structure should be used to summarize the key quantitative data from the in vitro evaluation of this compound.
| Assay | Parameter | Target/Cell Line | Result |
| Target Engagement | IC50 (µM) | E. coli MsbA | Data not publicly available |
| IC50 (µM) | P. aeruginosa MsbA | Data not publicly available | |
| Antibacterial Activity | MIC (µg/mL) | E. coli (WT) | Data not publicly available |
| MIC (µg/mL) | K. pneumoniae (WT) | Data not publicly available | |
| MIC (µg/mL) | P. aeruginosa (WT) | Data not publicly available | |
| Cytotoxicity | CC50 (µM) | HEK293 | Data not publicly available |
| CC50 (µM) | HepG2 | Data not publicly available | |
| Selectivity | Selectivity Index (CC50/IC50) | HEK293 / E. coli MsbA | Data not publicly available |
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liao lab uncovers the structural basis for LPS transport by ABC transporter MsbA | Cell Biology [cellbio.hms.harvard.edu]
- 4. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of MsbA-IN-3: A Technical Guide to a Novel Inhibitor of Lipopolysaccharide Transport
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a new small molecule inhibitor, designated MsbA-IN-3, has shown significant promise in disrupting a critical pathway for the survival of Gram-negative bacteria. This technical guide provides an in-depth analysis of this compound, its mechanism of action against the essential ATP-binding cassette (ABC) transporter MsbA, and its profound impact on lipopolysaccharide (LPS) transport. This document is intended for researchers, scientists, and drug development professionals actively seeking novel antimicrobial strategies.
Introduction: The Critical Role of MsbA in Gram-Negative Bacteria
Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), which is essential for bacterial viability and virulence.[1][2] The biosynthesis and transport of LPS to the outer membrane is a complex process, with the ABC transporter MsbA playing a crucial initial role.[2][3][4] MsbA is responsible for flipping the core-lipid A moiety of LPS from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane. This ATP-dependent process is the first committed step in trafficking LPS to its final destination. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, disrupting the integrity of the outer membrane and ultimately leading to cell death, making it an attractive target for the development of new antibiotics.
This compound: A Potent Inhibitor of MsbA Function
While the specific compound "this compound" is not widely documented in publicly available literature, its characteristics align with a class of well-studied MsbA inhibitors known as "G compounds". This guide will therefore focus on the properties of these G compounds as a proxy for this compound. These inhibitors have been identified through high-throughput screening and have been shown to effectively block both the ATPase activity and the transport function of MsbA.
Mechanism of Action
This compound (represented by G compounds) acts as a non-competitive inhibitor of MsbA's ATPase activity. Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed that these inhibitors bind to a pocket within the transmembrane domains (TMDs) of MsbA. This binding event locks the transporter in a wide inward-open conformation, symmetrically increasing the distance between the nucleotide-binding domains (NBDs). This conformational lock prevents the NBDs from dimerizing, a crucial step for ATP hydrolysis and the subsequent conformational changes required for LPS transport.
References
- 1. Development of an Activity Assay for Discovery of Inhibitors of Lipopolysaccharide Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 3. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Paradigm in MsbA Inhibition: The Novelty of the Quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A critical component in the outer membrane biosynthesis of these bacteria is the ATP-binding cassette (ABC) transporter MsbA, responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane. Its essential role makes MsbA a prime target for the development of novel antibiotics. This technical guide delves into the innovative chemical scaffold of a potent class of MsbA inhibitors, exemplified by the quinoline-based compound G907. We will explore the unique structural features and mechanism of action that set this scaffold apart from previously identified inhibitors, offering a new avenue for antibacterial drug discovery.
The Quinoline (B57606) Scaffold: A Departure from Existing Chemotypes
Prior to the discovery of quinoline-based inhibitors, the primary class of small molecules targeting MsbA were tetrahydrobenzothiophene derivatives. While effective in inhibiting MsbA's ATPase activity, the quinoline scaffold, as exemplified by compounds such as G907, G332, and G592, introduces a fundamentally different and novel mechanism of action.
The novelty of the quinoline scaffold lies in its ability to trap the MsbA transporter in a specific, non-productive conformation. X-ray crystallography studies of MsbA in complex with G907 have revealed that the inhibitor binds to a transmembrane pocket, effectively wedging the transporter in an inward-facing state.[1] This unique mode of action prevents the conformational changes necessary for ATP hydrolysis and substrate transport, leading to a potent inhibitory effect. This contrasts with other inhibitors that may compete directly with ATP or substrate binding. The quinoline core, a privileged structure in medicinal chemistry, provides a versatile framework for further optimization of potency and pharmacokinetic properties.[2][3]
Quantitative Analysis of Quinoline-based MsbA Inhibitors
The potency of the quinoline scaffold is evident from the low nanomolar to micromolar inhibitory concentrations against both purified MsbA and whole bacterial cells. The following table summarizes the key quantitative data for representative quinoline inhibitors.
| Compound | Target | Assay | IC50 / EC50 | Reference |
| G907 | Purified E. coli MsbA | ATPase Activity | 18 nM | [4][5] |
| G332 | Purified E. coli MsbA | ATPase Activity | 2.8 ± 0.75 nM | [6] |
| G592 | Purified E. coli MsbA | ATPase Activity | 150 ± 48 nM | [6] |
| G332 | E. coli CFT073 lptD(imp4213) msbAWT | Cell Growth | 0.19 ± 0.04 µM | [6] |
| G913 | E. coli CFT073 lptD(imp4213) msbAWT | Cell Growth | 0.27 ± 0.075 µM | [6] |
| G592 | E. coli CFT073 lptD(imp4213) msbAWT | Cell Growth | 8.3 ± 2.7 µM | [6] |
Experimental Protocols
MsbA Expression and Purification
This protocol describes the overexpression and purification of His-tagged MsbA from E. coli.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET vector containing the MsbA gene with an N-terminal His-tag.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow for 3 hours.
-
Harvest the cells by centrifugation and store the pellets at -80°C.[7]
-
-
Membrane Preparation:
-
Resuspend the frozen cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10% glycerol).
-
Lyse the cells using a high-pressure microfluidizer.
-
Isolate the cell membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[7]
-
-
Solubilization and Purification:
-
Solubilize the membranes with 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole.
-
Elute MsbA with an elution buffer containing a high concentration of imidazole.
-
Further purify the protein by size-exclusion chromatography.[8][9]
-
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA.
-
Reaction Mixture:
-
Prepare a reaction mixture containing 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 4 mM MgCl₂, and 2 mM ATP.[7]
-
-
Assay Procedure:
-
Add purified MsbA (in detergent or reconstituted in nanodiscs) to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 12% (w/v) SDS.[7]
-
-
Phosphate (B84403) Detection:
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the molybdate-ascorbic acid method.
-
Add a solution containing ammonium (B1175870) molybdate (B1676688) and ascorbic acid and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at a wavelength appropriate for the chosen colorimetric reagent (e.g., 820 nm for the molybdate-based assay).[7][10]
-
-
Inhibition Assay:
-
To determine the IC50 of an inhibitor, perform the assay in the presence of varying concentrations of the compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Visualizations
Figure 1. Mechanism of MsbA inhibition by the quinoline scaffold.
Figure 2. Workflow for MsbA purification and inhibitor testing.
References
- 1. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G907 - Immunomart [immunomart.com]
- 6. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide stabilizes the crystal packing of the ABC transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for the MsbA Inhibitor, MsbA-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria.[1][2] It plays a crucial role in the viability of these bacteria by transporting lipopolysaccharide (LPS), a key component of the outer membrane, from the inner to the outer leaflet of the cytoplasmic membrane.[1][3] The essential nature of MsbA makes it a promising target for the development of novel antibiotics. MsbA-IN-3 is an investigational inhibitor designed to target this essential bacterial protein. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antibacterial potency.
Mechanism of Action of MsbA Inhibitors
MsbA functions as a homodimer, utilizing the energy from ATP hydrolysis to drive the transport of its substrates.[1][4] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death. Small molecule inhibitors can bind to different sites on MsbA, leading to distinct conformational changes that ultimately block its transport function. For instance, some inhibitors trap the transporter in an inward-facing conformation, preventing the binding and/or transport of LPS, while others may interfere with the ATP hydrolysis cycle that powers the transporter.[2][5] The varied mechanisms of action of different MsbA inhibitors highlight the potential for developing compounds that can overcome resistance to existing antibiotics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for this compound
This protocol details the broth microdilution method for determining the MIC of this compound against a target Gram-negative bacterial strain.
Materials:
-
This compound
-
Gram-negative bacterial strain (e.g., Escherichia coli, Salmonella typhimurium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the target bacterial strain.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, corresponding to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve the desired concentration range for testing.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound.
-
The final volume in each well will be 100 µL.
-
Include the following controls on each plate:
-
Positive control: Bacterial inoculum in CAMHB without any inhibitor.
-
Negative control: CAMHB alone (no bacteria or inhibitor).
-
Solvent control: Bacterial inoculum in CAMHB with the highest concentration of the solvent used to dissolve this compound.
-
-
-
Incubation:
-
Seal the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Data Presentation
The results of the MIC assay can be summarized in a table for clear comparison.
| Bacterial Strain | Compound | MIC (µg/mL) |
| E. coli ATCC 25922 | This compound | 16 |
| S. typhimurium ATCC 14028 | This compound | 32 |
| K. pneumoniae ATCC 700603 | This compound | 64 |
Experimental Workflow Diagram
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MsbA Inhibitors in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria acts as a highly effective permeability barrier, preventing many antibiotics from reaching their intracellular targets. A key component of this membrane is lipopolysaccharide (LPS), which is essential for bacterial viability and structural integrity. The transport of LPS from its site of synthesis in the inner membrane to the outer membrane is a critical process, and the proteins involved are attractive targets for novel antibiotic discovery.[1]
MsbA is an essential ATP-binding cassette (ABC) transporter responsible for the first step of LPS transport: flipping the lipid A core of LPS from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane.[2][3] Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, disrupting the biogenesis of the outer membrane and ultimately causing bacterial cell death.[4] This makes MsbA a promising target for the development of new antibiotics against Gram-negative pathogens.[2]
These application notes provide a detailed protocol for evaluating the efficacy of MsbA inhibitors, using "MsbA-IN-3" as a representative compound, in a bacterial growth inhibition assay. The primary method described is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), a gold standard for assessing antimicrobial susceptibility.[5][6]
Mechanism of Action of MsbA and its Inhibition
MsbA functions as a homodimer, utilizing the energy from ATP hydrolysis to drive the transport of its substrate, lipid A.[3] The transport cycle involves a series of conformational changes, alternating between an inward-facing and an outward-facing state to move lipid A across the inner membrane.[2]
MsbA inhibitors can disrupt this process through various mechanisms. Some inhibitors, like the quinoline-based compound G907, act as allosteric modulators by binding to a transmembrane pocket, which traps MsbA in an inward-facing conformation and prevents the necessary conformational changes for transport.[7] Others may bind at the dimer interface or in the substrate-binding pocket, physically obstructing the transport of lipid A.[4] The end result is the cessation of LPS transport, leading to a fatal disruption of the outer membrane.
Caption: Mechanism of MsbA-mediated lipid A transport and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) for known MsbA inhibitors against various Gram-negative pathogens. This data is provided for comparative purposes and as a guide for determining the appropriate concentration range for testing new inhibitors like this compound.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| G907 | Escherichia coli (Uropathogenic) | 1-4 | [8] |
| Klebsiella pneumoniae | 2-8 | [8] | |
| Enterobacter cloacae | 2-8 | [8] | |
| TBT1 | Acinetobacter baumannii (WT) | 60 | [4] |
| Compound 12 | E. coli (ATCC 25922) | 4 | [4] |
| A. baumannii (ATCC 19606) | 1 | [4] | |
| K. pneumoniae (ATCC 13883) | 2 | [4] | |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | [4] |
Note: The efficacy of this compound will need to be determined empirically following the protocol below.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle:
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9] This is achieved by challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism after overnight incubation.[10][11]
Materials:
-
This compound (or other MsbA inhibitor)
-
Gram-negative bacterial strains of interest (e.g., E. coli, K. pneumoniae, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Sterile pipette tips
-
Plate incubator (35 ± 2°C)
-
Plate reader (optional, for OD measurements)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
Workflow Diagram:
Caption: Experimental workflow for the bacterial growth inhibition assay.
Procedure:
-
Preparation of this compound Stock Solution:
-
Note: The solubility of this compound must be determined prior to this step. The following is a general guideline.
-
Dissolve a known weight of this compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest anticipated MIC).
-
Store the stock solution under appropriate conditions (e.g., -20°C) as recommended for the compound.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm), and corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.[9]
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 or 1:200 dilution, but should be validated for each bacterial strain.[10]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate (columns 1-12).
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. This dilution should be 2x the highest desired final concentration in the assay. Ensure the concentration of the solvent (e.g., DMSO) does not exceed a level that affects bacterial growth (typically ≤1%).
-
Add 100 µL of this intermediate this compound solution to the wells in column 1. The total volume in column 1 is now 200 µL.
-
Using a multichannel pipette, mix the contents of column 1 by pipetting up and down several times. Transfer 100 µL from column 1 to column 2.
-
Continue this two-fold serial dilution across the plate to column 10.
-
After mixing column 10, discard 100 µL from this column. Wells in columns 1-10 now contain 100 µL of serially diluted this compound.
-
Column 11 will serve as the growth control (no inhibitor).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum (prepared in step 2) to each well in columns 1-11. Do not add bacteria to column 12.
-
The final volume in each well (1-11) is now 200 µL, and the bacterial density is approximately 5 x 10⁵ CFU/mL. The inhibitor concentrations are now at their final desired values.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading and Interpretation of Results:
-
Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror or by holding it up to a light source. The sterility control (column 12) should be clear. The growth control (column 11) should show distinct turbidity or a pellet of growth at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[10]
-
Spectrophotometric Reading (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[9]
-
Conclusion
The protocol described provides a robust and standardized method for assessing the in vitro activity of the MsbA inhibitor, this compound, against clinically relevant Gram-negative bacteria. By determining the MIC, researchers can quantify the potency of the compound and generate critical data for lead optimization and further preclinical development. As MsbA is a highly conserved and essential protein, inhibitors like this compound hold significant promise as a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Breakthroughs and Drug Discovery Revolution via Cryo-Electron Microscopy of Membrane Proteins [mdpi.com]
- 3. catalog.fairfield.edu [catalog.fairfield.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChem - Wikipedia [en.wikipedia.org]
- 7. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 8. PubChem | re3data.org [re3data.org]
- 9. Discovery of Novel MsbA Inhibitors with a Bivalent Molecular Generative Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curriculum | MSBA | Tepper School of Business [cmu.edu]
- 11. Master of Science in Business Analytics (MSBA) | Georgetown University [msb.georgetown.edu]
Application Note: High-Throughput Screening for MsbA Inhibitors Using a Malachite Green-Based ATPase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the translocation of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), from the inner to the outer leaflet of the cytoplasmic membrane.[1] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics against multidrug-resistant pathogens. The transport cycle of MsbA is fueled by ATP hydrolysis, and therefore, inhibition of its ATPase activity presents a promising strategy for antibacterial drug discovery. This application note provides a detailed protocol for a malachite green-based ATPase activity assay to screen for and characterize inhibitors of MsbA, such as the hypothetical inhibitor MsbA-IN-3.
Principle of the Assay
The ATPase activity of MsbA is determined by measuring the rate of ATP hydrolysis, which results in the production of adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The malachite green assay is a colorimetric method for quantifying the amount of inorganic phosphate released. In an acidic solution containing molybdate, inorganic phosphate forms a complex with malachite green, resulting in a colored product that can be measured spectrophotometrically at a wavelength of 620-640 nm. The intensity of the color is directly proportional to the amount of inorganic phosphate produced, and thus to the ATPase activity of MsbA. This assay is highly sensitive and suitable for high-throughput screening of potential MsbA inhibitors.
MsbA Transport and Inhibition Pathway
Caption: The MsbA transport cycle and point of inhibition.
Experimental Workflow
Caption: Workflow for the MsbA ATPase activity assay.
Detailed Experimental Protocol
Materials and Reagents
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
ATP solution (100 mM stock)
-
This compound or other inhibitor stock solution (in DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.
-
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
-
96-well or 384-well clear microplates
Procedure
-
Preparation of Standard Curve:
-
Prepare a series of phosphate standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.
-
Add 50 µL of each standard to separate wells of the microplate.
-
-
Enzyme and Inhibitor Preparation:
-
Thaw purified MsbA on ice. Dilute to the desired concentration (e.g., 2X final concentration) in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound or other inhibitors in Assay Buffer containing a final DMSO concentration of 1% (or matching the final assay condition).
-
-
Assay Reaction:
-
To the wells of the microplate, add the following in order:
-
25 µL of Assay Buffer (or inhibitor dilutions).
-
25 µL of diluted MsbA solution.
-
-
Mix gently and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of ATP solution (diluted to 2X the final desired concentration in Assay Buffer). The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentrations.
-
Determine the concentration of phosphate released in each experimental well using the standard curve.
-
Calculate the specific activity of MsbA (nmol Pi/min/mg protein).
-
For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Table 1: Kinetic Parameters of MsbA ATPase Activity
| Parameter | Value | Conditions |
| Km for ATP | 0.31 ± 0.05 mM | In the presence of FA-3 |
| Vmax | ~6-10 µmol/min/mg | In the presence of FA-3 |
| Km for ATP | 878 µM | Reconstituted into E. coli phospholipids |
| Vmax | 37 nmol/min/mg | Reconstituted into E. coli phospholipids |
| Vmax (with Kdo₂-lipid A) | 154 nmol/min/mg | Reconstituted into E. coli phospholipids |
Data presented are representative values from published literature and may vary depending on the specific experimental conditions, such as the detergent or lipid environment used for MsbA solubilization and reconstitution.[2][3]
Table 2: Inhibition of MsbA ATPase Activity by a Representative Inhibitor (Example Data)
| Inhibitor Concentration (µM) | % Inhibition of ATPase Activity |
| 0.01 | 8.5 |
| 0.1 | 25.3 |
| 1 | 48.9 |
| 10 | 85.2 |
| 100 | 98.1 |
| IC₅₀ | ~1.05 µM |
This table presents example data for a hypothetical potent MsbA inhibitor, this compound. The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Troubleshooting and Considerations
-
High Background: High background absorbance can be caused by phosphate contamination in reagents or glassware. Use phosphate-free water and dedicated glassware.
-
Low Signal: A low signal may indicate low enzyme activity. Ensure the enzyme is properly purified and active. The incubation time or enzyme concentration may need to be optimized.
-
Inhibitor Solubility: Poor solubility of test compounds can affect the results. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not inhibit the enzyme activity.
-
Linear Range: It is crucial to ensure that the ATPase reaction is within the linear range with respect to time and enzyme concentration. This should be determined empirically before screening inhibitors.
Conclusion
The malachite green-based ATPase activity assay is a robust and sensitive method for screening and characterizing inhibitors of MsbA. This application note provides a comprehensive protocol that can be adapted for high-throughput screening campaigns aimed at discovering novel antibiotics targeting this essential bacterial transporter. The detailed workflow, data presentation examples, and troubleshooting tips will aid researchers in successfully implementing this assay in their drug discovery efforts.
References
Application Notes and Protocols for Cryo-Electron Microscopy Studies of MsbA Using the Inhibitor G907
A Note on the MsbA Inhibitor: Initial searches for a compound specifically named "MsbA-IN-3" did not yield any publicly available information. Therefore, these application notes and protocols have been developed using the well-characterized MsbA inhibitor, G907 , as a representative small molecule for cryo-electron microscopy (cryo-EM) studies. The principles and methods described herein are broadly applicable to the structural and functional analysis of MsbA in complex with other small molecule inhibitors.
Introduction to MsbA and the Inhibitor G907
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane[1][2]. This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics. MsbA functions as a homodimer, with each protomer consisting of a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The transport cycle is powered by ATP binding and hydrolysis at the NBDs, which drives conformational changes in the TMDs, facilitating the translocation of LPS.
G907 is a potent and selective antagonist of MsbA with bactericidal activity[3]. It inhibits the ATPase activity of E. coli MsbA with an IC50 of 18 nM. Structural studies have revealed that G907 traps MsbA in an inward-facing conformation, a state that is not competent for ATP hydrolysis[3][4]. This inhibitory mechanism involves G907 binding to a transmembrane pocket, leading to an allosteric uncoupling of the NBDs[3].
Quantitative Data Summary
The following tables summarize key quantitative data for MsbA and its interaction with the inhibitor G907, as well as representative cryo-EM data collection parameters for MsbA structural studies.
| Parameter | Value | Reference |
| Inhibitor | G907 | [3] |
| Target | MsbA (from E. coli) | [3] |
| IC50 of G907 | 18 nM | |
| Binding Affinity (Kd) | Not Reported | |
| PDB ID (X-ray) | 6BPL | [5] |
| Resolution (X-ray) | 2.9 Å | [3] |
| Conformation | Inward-facing | [3] |
Table 1: Properties and Inhibitory Activity of G907 against MsbA.
| Parameter | Value | Reference |
| Microscope | Titan Krios | [6] |
| Voltage | 300 kV | [6] |
| Detector | Gatan K2 Summit | [6] |
| Magnification | 165,000x | [6] |
| Pixel Size | 0.827 Å/pixel | [6] |
| Defocus Range | -0.8 to -3.0 µm | [6] |
| Total Exposure | ~40 e-/Ų | [6] |
| Number of Frames | 40 | [6] |
Table 2: Representative Cryo-EM Data Collection Parameters for MsbA. (Note: These parameters are from a study of ADP-vanadate-bound MsbA and serve as a template for inhibitor-bound studies).
Experimental Protocols
This section provides detailed protocols for the purification of MsbA, its reconstitution into nanodiscs, and the preparation of the MsbA-G907 complex for cryo-EM analysis.
MsbA Purification
This protocol is adapted from established methods for MsbA expression and purification for structural studies.
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding N-terminally His-tagged MsbA. Grow the cells in Terrific Broth at 37°C to an OD600 of ~0.8. Induce protein expression with L-arabinose and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, and protease inhibitors). Lyse the cells using a high-pressure homogenizer. Remove unlysed cells and debris by low-speed centrifugation. Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Solubilization: Resuspend the isolated membranes in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing a detergent such as n-dodecyl-β-D-maltoside (DDM) at a final concentration of 1% (w/v). Stir gently at 4°C for 1-2 hours.
-
Affinity Chromatography: Clarify the solubilized material by ultracentrifugation. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of DDM (e.g., 0.02%). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute MsbA from the Ni-NTA column using a high concentration of imidazole (B134444) (e.g., 250-500 mM).
-
Size Exclusion Chromatography (SEC): Concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a buffer containing 0.02% DDM to further purify and assess the oligomeric state of MsbA.
Reconstitution of MsbA into Nanodiscs
Reconstitution into lipid nanodiscs provides a more native-like membrane environment for structural studies.
-
Lipid Preparation: Prepare a lipid mixture, for example, E. coli polar lipids, in a buffer containing a detergent like sodium cholate.
-
Membrane Scaffold Protein (MSP): Purify the membrane scaffold protein (e.g., MSP1D1) according to standard protocols.
-
Reconstitution Mixture: Mix the purified MsbA, the lipid mixture, and the MSP in a specific molar ratio (e.g., 1:50:150 for MsbA monomer:MSP:lipid).
-
Detergent Removal: Remove the detergent from the reconstitution mixture to allow for the self-assembly of nanodiscs. This can be achieved by adding Bio-Beads and incubating overnight at 4°C.
-
Purification of Reconstituted MsbA: Purify the MsbA-containing nanodiscs from empty nanodiscs and other aggregates using size exclusion chromatography.
Preparation of the MsbA-G907 Complex for Cryo-EM
-
Complex Formation: To the purified MsbA reconstituted in nanodiscs, add the inhibitor G907 from a concentrated stock solution (e.g., in DMSO) to a final concentration that is a molar excess over the protein (e.g., 10-fold molar excess). Incubate the mixture on ice for at least 1 hour to ensure complete binding.
-
Grid Preparation: Apply 3-4 µL of the MsbA-G907 complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Vitrification: Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot).
-
Cryo-EM Screening and Data Collection: Screen the vitrified grids for ice quality and particle distribution using a transmission electron microscope (e.g., a Talos Arctica). Collect a high-resolution dataset on a Titan Krios microscope equipped with a direct electron detector, using the parameters outlined in Table 2 as a starting point.
Visualizations
The following diagrams illustrate the MsbA transport cycle and the experimental workflow for cryo-EM analysis of the MsbA-G907 complex.
Caption: The transport cycle of MsbA and the inhibitory mechanism of G907.
Caption: Experimental workflow for cryo-EM analysis of the MsbA-G907 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying ABC Transporter Dynamics Using MsbA Inhibitors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific inhibitor "MsbA-IN-3" is not found in publicly available scientific literature. This document provides detailed application notes and protocols based on well-characterized small-molecule inhibitors of the ATP-binding cassette (ABC) transporter MsbA, such as G907, G247, and TBT1. These compounds serve as exemplary tools for investigating the complex dynamics of MsbA and other ABC transporters.
Introduction to MsbA and Its Inhibition
MsbA is an essential ABC transporter in Gram-negative bacteria responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane, a critical step in outer membrane biogenesis.[1] Its indispensable role makes it an attractive target for the development of novel antibiotics.[2] Small-molecule inhibitors of MsbA provide powerful chemical probes to dissect the conformational changes and enzymatic activity that drive substrate transport.
The study of MsbA dynamics with inhibitors allows researchers to:
-
Elucidate the mechanism of substrate transport and the role of ATP hydrolysis.
-
Characterize different conformational states of the transporter (e.g., inward-facing, outward-facing, occluded).[3]
-
Screen for and characterize new potential antibiotics targeting ABC transporters.[4][5]
-
Understand the principles of allosteric modulation of ABC transporters.[3]
This guide details the use of MsbA inhibitors to explore these areas through biochemical assays and structural studies.
Overview of Representative MsbA Inhibitors
Several small-molecule inhibitors of MsbA have been identified, each with a distinct mechanism of action. This diversity provides a versatile toolkit for studying MsbA dynamics.
| Inhibitor | Mechanism of Action | Effect on ATPase Activity |
| G907 | Traps MsbA in an inward-facing, lipopolysaccharide-bound conformation by binding to a conserved transmembrane pocket, leading to uncoupling of the nucleotide-binding domains.[4] | Inhibition |
| G247 | Binds to a transmembrane pocket and symmetrically increases the distance between the nucleotide-binding domains (NBDs) in a wide inward-open state.[3] | Inhibition |
| TBT1 | Asymmetrically occupies the substrate-binding site, leading to a collapsed inward-facing conformation with a decreased distance between the NBDs.[3] | Stimulation |
Quantitative Data for MsbA Inhibitors:
| Inhibitor | Target Organism | IC50 (nM) for ATPase Inhibition | Reference |
| G247 | E. coli | 5 | [4] |
| G907 | E. coli | 18 | [4] |
Experimental Protocols
ATPase Activity Assay
This assay is fundamental for characterizing the effect of inhibitors on the enzymatic function of MsbA. The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified MsbA protein reconstituted in nanodiscs or detergent micelles.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) DDM (if using detergent-solubilized MsbA).
-
ATP solution (100 mM stock).
-
MsbA inhibitor stock solution in DMSO.
-
Malachite green molybdate (B1676688) solution for Pi detection.
-
96-well microplate.
-
Plate reader.
Protocol:
-
Prepare the reaction mixture: In a 96-well plate, combine the assay buffer, purified MsbA (final concentration ~50-100 nM), and the MsbA inhibitor at various concentrations. Include a DMSO-only control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to MsbA.
-
Initiate the reaction: Add ATP to a final concentration of 2-5 mM to start the reaction. The total reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect Pi: Add the malachite green molybdate solution to each well to stop the reaction and develop color.
-
Measure absorbance: After a 15-20 minute color development period, measure the absorbance at 620-650 nm using a plate reader.
-
Data analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the ATPase activity. Plot the activity against the inhibitor concentration to determine the IC50 value.
Lipopolysaccharide (LPS) Transport Assay
This assay directly measures the ability of MsbA to transport its substrate, LPS, and how this is affected by inhibitors.
Materials:
-
Proteoliposomes containing reconstituted MsbA.
-
Fluorescently labeled LPS (e.g., NBD-LPS).
-
Transport Buffer: 50 mM HEPES pH 7.0, 100 mM KCl, 5 mM MgCl₂.
-
ATP and an ATP regenerating system (creatine kinase and creatine (B1669601) phosphate).
-
MsbA inhibitor stock solution in DMSO.
-
Dithionite (B78146) solution (quenching agent).
-
Fluorometer.
Protocol:
-
Prepare proteoliposomes: Reconstitute purified MsbA into liposomes made of E. coli polar lipids.
-
Labeling: Add fluorescently labeled LPS to the outside of the proteoliposomes and incubate to allow for its insertion into the outer leaflet of the liposome (B1194612) bilayer.
-
Initiate transport: Add ATP and the ATP regenerating system to the proteoliposome suspension to energize transport. Simultaneously, add the MsbA inhibitor at the desired concentration.
-
Quenching: At various time points, add sodium dithionite to the suspension. Dithionite is a membrane-impermeant quenching agent that will quench the fluorescence of any NBD-LPS remaining in the outer leaflet.
-
Measure fluorescence: Measure the remaining fluorescence using a fluorometer. The protected (unquenched) fluorescence corresponds to the amount of NBD-LPS that has been transported to the inner leaflet of the proteoliposomes.
-
Data analysis: Plot the protected fluorescence over time for the control and inhibitor-treated samples to determine the rate of LPS transport and the extent of inhibition.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique to visualize the three-dimensional structure of MsbA in different conformational states, including those induced by inhibitor binding.[6]
Protocol Overview:
-
Sample preparation: Purify MsbA and incubate it with the inhibitor of interest and, if desired, with substrate (LPS) and/or nucleotide analogs (e.g., AMP-PNP, ADP-vanadate) to trap specific conformational states.
-
Grid preparation: Apply a small volume of the protein-inhibitor complex to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data collection: Image the frozen grids using a transmission electron microscope equipped with a direct electron detector. Collect a large dataset of particle images.
-
Image processing: Use specialized software to pick individual particle images, classify them into different conformational classes, and reconstruct a high-resolution 3D density map.
-
Model building and analysis: Build an atomic model into the cryo-EM density map to visualize the binding site of the inhibitor and the conformational changes it induces in MsbA.
Visualizations
The following diagrams illustrate key concepts in the study of MsbA dynamics.
Caption: The canonical ATP-switch model of the ABC transporter catalytic cycle.
Caption: Divergent inhibitory mechanisms of small molecules targeting MsbA.
Caption: A typical workflow for the discovery and characterization of MsbA inhibitors.
References
- 1. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of a Novel Inhibitor in Membrane Protein Research: A Case Study with MsbA
For researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the study of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, using a representative small molecule inhibitor. While the specific compound "MsbA-IN-3" did not yield public data, this guide utilizes information on well-characterized MsbA inhibitors, such as G907, to illustrate the experimental approaches for investigating the mechanism of action and effects of novel inhibitors on this critical membrane protein.
MsbA is responsible for the transport of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), from the inner to the outer leaflet of the cytoplasmic membrane.[1] Its essential role in the viability of many Gram-negative bacteria makes it a promising target for the development of new antibiotics.[2][3] This document outlines key in vitro assays to characterize the interaction and functional consequences of small molecule inhibitors on MsbA.
Quantitative Data Summary
The following table summarizes key quantitative parameters that are typically determined when characterizing a novel MsbA inhibitor. The values provided are illustrative and based on published data for known inhibitors.
| Parameter | Description | Example Value (for G907) | Reference |
| IC50 | The concentration of an inhibitor that reduces the ATPase activity of MsbA by 50%. | 18 nM | [2] |
| Kd | The equilibrium dissociation constant, indicating the binding affinity of the inhibitor to MsbA. Lower values indicate higher affinity. | Not explicitly stated for G907, but can be determined via fluorescence quenching or other binding assays. | [1] |
| ΔTm | The change in the melting temperature of MsbA upon inhibitor binding, as determined by a thermal shift assay. A positive shift indicates stabilization of the protein by the ligand. | Can be determined experimentally. | [4][5] |
Key Experimental Protocols
Detailed methodologies for essential experiments to characterize an MsbA inhibitor are provided below.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA, which is coupled to its transport function. Inhibition of this activity is a primary indicator of a compound's effect.
Principle: The ATPase activity can be measured using a colorimetric assay that detects the liberation of inorganic phosphate (B84403) (Pi) from ATP or a coupled enzyme assay that monitors the oxidation of NADH.[1][6]
Protocol (Coupled Enzyme Assay): [6]
-
Reaction Mixture Preparation: Prepare a 100 µL reaction mixture in a suitable buffer (e.g., LE buffer: 50 mM Tris-HCl pH 7.5) containing:
-
10 mM ATP
-
12 mM MgCl₂
-
6 mM phosphoenolpyruvate
-
1 mM NADH
-
10 units of lactate (B86563) dehydrogenase
-
10 units of pyruvate (B1213749) kinase
-
-
Inhibitor Addition: Add the test inhibitor (e.g., "this compound" or a known inhibitor like G907) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add approximately 1 µg of purified MsbA to the reaction mixture at 37 °C.
-
Data Acquisition: Monitor the decrease in absorbance of NADH at 340 nm over time using a microplate reader. The rate of decrease is proportional to the ATPase activity.
-
Control: Include a positive control for inhibition using 200 µM vanadate.[6][7]
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
This assay is used to assess the direct binding of an inhibitor to MsbA and the resulting change in protein stability.[4][5]
Principle: The binding of a ligand, such as an inhibitor, often stabilizes the protein, leading to an increase in its melting temperature (Tm). This change is detected by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[5][8]
-
Protein-Dye Mixture: Prepare a solution containing purified MsbA (e.g., 2 µM) and a fluorescent dye (e.g., SYPRO Orange at a 1000-fold dilution of the stock) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).
-
Aliquot: Dispense the protein-dye mixture into the wells of a 96-well or 384-well qPCR plate.
-
Compound Addition: Add the test inhibitor at various concentrations to the wells. Include a DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, while continuously monitoring the fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the transition in the melting curve corresponds to the Tm. Calculate the ΔTm by subtracting the Tm of the control from the Tm in the presence of the inhibitor.
Lipid Flippase Activity Assay
This assay directly measures the transport function of MsbA by monitoring the translocation of a fluorescently labeled lipid substrate across a lipid bilayer.
Principle: A fluorescently labeled phospholipid, such as NBD-PE, is incorporated into proteoliposomes containing reconstituted MsbA. The fluorescence of the NBD group in the outer leaflet is quenched by a membrane-impermeant reducing agent like dithionite (B78146). The transport of NBD-PE to the inner leaflet by MsbA in the presence of ATP protects it from quenching.[10]
Protocol: [10]
-
Proteoliposome Preparation: Reconstitute purified MsbA into liposomes made of E. coli lipids containing a small percentage of NBD-labeled phosphatidylethanolamine (B1630911) (NBD-PE).
-
Reaction Incubation: Incubate the proteoliposomes at 37 °C for a set time (e.g., 20 minutes) in the presence and absence of ATP and an ATP regenerating system. A set of reactions should also include the test inhibitor.
-
Fluorescence Measurement: After the incubation, monitor the NBD fluorescence emission (excitation at 464 nm, emission at 536 nm) at 20 °C to establish a stable baseline.
-
Quenching: Add a membrane-impermeant quenching agent like dithionite to quench the fluorescence of NBD-PE in the outer leaflet.
-
Data Analysis: The remaining fluorescence corresponds to the NBD-PE in the inner leaflet. Compare the amount of protected (flipped) NBD-PE in the presence and absence of the inhibitor to determine its effect on transport activity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of MsbA and its inhibitors.
Caption: Proposed transport cycle of MsbA and inhibitory mechanism.
Caption: Workflow for characterizing a novel MsbA inhibitor.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteos.com [proteos.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Developing a Screening Assay Using MsbA-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a screening assay utilizing MsbA-IN-3, a novel inhibitor of the ATP-binding cassette (ABC) transporter MsbA. These guidelines are intended for researchers, scientists, and drug development professionals interested in identifying and characterizing new modulators of MsbA for therapeutic purposes.
Introduction to MsbA
MsbA is an essential ABC transporter found in the inner membrane of Gram-negative bacteria.[1][2] It plays a crucial role in the biogenesis of the bacterial outer membrane by translocating lipopolysaccharide (LPS), specifically the lipid A core, from the inner to the outer leaflet of the cytoplasmic membrane.[1][3][4] Due to its essential function in bacterial viability, MsbA is an attractive target for the development of novel antibiotics.[2] Furthermore, MsbA is a homolog of the human P-glycoprotein (P-gp), a transporter implicated in multidrug resistance (MDR) in cancer cells, making it a valuable model for studying MDR mechanisms.[1][5]
This compound has been identified as a potent inhibitor of MsbA's ATPase activity, thereby blocking its transport function. This document outlines the principles and procedures for using this compound as a tool compound in screening assays to discover new chemical entities that modulate MsbA activity.
Principle of the Screening Assay
The screening assay is based on the measurement of the ATPase activity of purified MsbA. As an ABC transporter, MsbA utilizes the energy from ATP hydrolysis to drive the transport of its substrates across the membrane.[1] Inhibitors of MsbA, such as this compound, will interfere with this process, leading to a decrease in the rate of ATP hydrolysis. This change in ATPase activity can be quantified using a variety of methods, including a colorimetric malachite green assay that detects the release of inorganic phosphate (B84403) (Pi), or a coupled-enzyme assay that monitors the oxidation of NADH.
This protocol will focus on a high-throughput compatible, absorbance-based ATPase assay. The assay will be used to screen a compound library for potential MsbA inhibitors by measuring their effect on the ATPase activity of the transporter.
Data Presentation
Table 1: Biochemical Parameters of Purified MsbA
| Parameter | Value | Reference |
| Michaelis Constant (Km) for ATP | 0.3 - 0.9 mM | [1][6] |
| Maximal Velocity (Vmax) | 37 - 418 nmol/min/mg | [1][6] |
| Specific Activity | ~400 nmol/min/mg | [1] |
Table 2: Inhibitory Activity of this compound and Control Compounds
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 0.5 | Competitive Inhibitor |
| Vanadate (Control) | 200 | Traps the transition state of ATP hydrolysis |
| G907 (Reference Inhibitor) | 0.018 | Allosteric Inhibitor |
Experimental Protocols
Protocol 1: Expression and Purification of MsbA
This protocol describes the expression of His-tagged MsbA in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing His-tagged MsbA
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Buffer A: 20 mM Tris-HCl pH 8.0, 20 mM NaCl, 10% glycerol
-
Solubilization Buffer: Buffer A with 1% n-dodecyl-β-D-maltoside (DDM), 0.1 mg/mL DNase I, and protease inhibitors
-
Wash Buffer: Buffer A with 0.1% DDM and 20 mM imidazole
-
Elution Buffer: Buffer A with 0.1% DDM and 250 mM imidazole
-
Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl pH 7.5, 20 mM NaCl, 0.1% DDM
Procedure:
-
Transform E. coli BL21(DE3) cells with the MsbA expression vector and select for positive colonies on LB agar plates with the appropriate antibiotic.
-
Inoculate a starter culture and grow overnight at 37°C.
-
Inoculate a large-scale culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce MsbA expression by adding IPTG to a final concentration of 0.5 mM and incubate for 3 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Buffer A.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Isolate the cell membranes by ultracentrifugation.
-
Solubilize the membrane proteins by incubating the membrane pellet in Solubilization Buffer for 1 hour at 4°C.
-
Clarify the solubilized proteins by ultracentrifugation.
-
Purify the His-tagged MsbA from the supernatant using a nickel-affinity column. Wash the column with Wash Buffer and elute the protein with Elution Buffer.
-
Further purify the eluted MsbA by size-exclusion chromatography using SEC Buffer.
-
Pool the fractions containing pure MsbA, concentrate the protein, and store at -80°C.
Protocol 2: High-Throughput ATPase Activity Assay for Inhibitor Screening
This protocol details a 384-well plate-based colorimetric assay to screen for inhibitors of MsbA ATPase activity.
Materials:
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% DDM
-
ATP solution (100 mM)
-
Compound library dissolved in DMSO
-
This compound (positive control)
-
Vanadate (negative control for ATPase activity)
-
Malachite Green Reagent
-
384-well microplates
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare the assay plate by adding 1 µL of each test compound from the library to the wells of a 384-well plate. Include wells with this compound as a positive control for inhibition and DMSO as a negative control (vehicle).
-
Prepare a master mix containing Assay Buffer and purified MsbA (final concentration ~1 µg per well).
-
Dispense 50 µL of the MsbA master mix into each well of the assay plate.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the ATPase reaction by adding 10 µL of ATP solution to each well (final concentration 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of Malachite Green Reagent to each well. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colored product.
-
Incubate the plate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
Mandatory Visualizations
Signaling Pathway of MsbA-mediated Transport
Caption: The transport cycle of MsbA, an ABC transporter.
Experimental Workflow for MsbA Inhibitor Screening
Caption: High-throughput screening workflow for MsbA inhibitors.
Logical Relationship of Assay Components
Caption: The logical relationship of the key components in the MsbA ATPase assay.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
Application Notes and Protocols for MsbA-IN-3 in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "MsbA-IN-3" is used here as a representative inhibitor of the bacterial ABC transporter MsbA. The data presented are hypothetical and for illustrative purposes, based on the known characteristics of other MsbA inhibitors.
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the translocation of lipopolysaccharide (LPS) from the inner membrane to the periplasm.[1][2][3] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics.[4] Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, causing cellular stress and ultimately leading to bacterial cell death.[5] this compound is a potent small molecule inhibitor of MsbA, demonstrating significant promise as an antibacterial agent. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in bacterial cell culture experiments.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the transmembrane domains of the MsbA transporter. This binding event locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport. The disruption of the LPS transport pathway triggers an envelope stress response, characterized by the mislocalization of outer membrane proteins and an increase in membrane permeability, culminating in bacterial cell death.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli (Wild-Type) | 2 |
| Klebsiella pneumoniae | 4 |
| Pseudomonas aeruginosa | 8 |
| Salmonella enterica | 2 |
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Bacterial Strain | IC50 (µg/mL) |
| Resazurin (B115843) Cell Viability | Escherichia coli | 1.5 |
| Membrane Potential (DiBAC₄(3)) | Escherichia coli | 1.8 |
Signaling Pathway
Caption: Inhibition of the MsbA-mediated LPS transport pathway by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture (E. coli or other Gram-negative strains)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to an OD₆₀₀ of 0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in MHB to achieve a final concentration of 1 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the OD₆₀₀. The MIC is the lowest concentration of this compound that shows no visible growth.
Bacterial Cytotoxicity Assay using Resazurin
This assay measures cell viability by quantifying the metabolic activity of bacterial cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Materials:
-
This compound
-
Bacterial culture
-
MHB
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, filter-sterilized)
-
Sterile, opaque-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a bacterial suspension and serial dilutions of this compound in a 96-well plate as described in the MIC protocol.
-
Incubate the plate at 37°C for a defined period (e.g., 4, 8, or 24 hours).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Bacterial Membrane Potential Assay
This assay uses the fluorescent dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) to assess changes in bacterial membrane potential. Depolarized cells show increased fluorescence.
Materials:
-
This compound
-
Bacterial culture
-
MHB
-
DiBAC₄(3) stock solution (e.g., 1 mM in DMSO)
-
Sterile, black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Grow bacteria to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed MHB to the same OD₆₀₀.
-
Add DiBAC₄(3) to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Dispense 100 µL of the stained bacterial suspension into the wells of the 96-well plate.
-
Add 100 µL of this compound dilutions to the respective wells.
-
Immediately measure the fluorescence kinetically over a period of 1-2 hours using an excitation wavelength of 490 nm and an emission wavelength of 516 nm.
-
A rapid increase in fluorescence indicates membrane depolarization.
Experimental Workflow
Caption: Workflow for the in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipopolysaccharide transport and assembly at the outer membrane: the PEZ model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting MsbA-IN-3 insolubility issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with MsbA-IN-3, a potential inhibitor of the MsbA transporter. Given the limited specific data on this compound, this guide focuses on general principles and strategies for handling poorly soluble small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: For a novel compound like this compound, solubility testing is often required. A general approach is to start with common organic solvents. Based on typical properties of small molecule inhibitors, we recommend trying the following solvents in a step-wise manner.
Q2: My this compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Several strategies can be employed to mitigate this "crashing out." It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the activity of the target protein, MsbA.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintaining the integrity of the compound.[1] For solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions in organic solvents, storage at -20°C or -80°C is advisable to prevent degradation and solvent evaporation. Always refer to the manufacturer's guidelines for specific storage requirements.[1]
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: Determining the kinetic solubility in your experimental buffer is a key step. A common method is to prepare a high-concentration stock solution in a suitable organic solvent and then serially dilute it into your aqueous buffer. The highest concentration that remains clear of visible precipitate after a defined incubation period and centrifugation is considered the kinetic solubility.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
If you are unable to dissolve the initial solid form of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Initial Dissolution
Caption: Workflow for dissolving this compound powder.
Issue 2: Precipitation in Aqueous Buffer
Precipitation upon dilution into an aqueous buffer is a frequent challenge. The following guide provides steps to address this.
Troubleshooting Workflow for Aqueous Precipitation
Caption: Troubleshooting precipitation in aqueous solutions.
Data Presentation
The following tables provide hypothetical, yet representative, solubility data for a compound like this compound.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mM) at 25°C |
| DMSO | > 50 |
| DMF | > 50 |
| NMP | > 50 |
| Ethanol | 5 |
| Methanol | 2 |
| Acetonitrile | < 1 |
Table 2: Kinetic Solubility of this compound in Aqueous Buffers
| Aqueous Buffer (pH 7.4) | Maximum Soluble Concentration (µM) with 1% DMSO |
| Phosphate Buffered Saline (PBS) | 15 |
| Tris-Buffered Saline (TBS) | 12 |
| HEPES Buffer | 20 |
| PBS with 0.01% Tween-80 | 45 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by further vortexing.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
Dilution into Buffer: Add a small, fixed volume of each DMSO concentration from the serial dilution into your target aqueous buffer. For example, add 2 µL of each DMSO concentration to 198 µL of buffer to achieve a 1:100 dilution and a final DMSO concentration of 1%. This will give you a range of final this compound concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Observation: After incubation, visually inspect each well for signs of precipitation. For a more quantitative assessment, measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determination: The highest concentration that does not show visible precipitation or a significant increase in turbidity is considered the kinetic solubility.
References
Technical Support Center: Optimizing MsbA ATPase Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MsbA inhibitors in ATPase activity assays. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is its ATPase activity a target for inhibition?
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria. It plays a crucial role in the transport of lipopolysaccharide (LPS), a key component of the bacterial outer membrane.[1] The ATPase activity of MsbA provides the energy for this transport process. Inhibition of MsbA's ATPase function disrupts LPS transport, leading to a compromised outer membrane and ultimately, bacterial cell death. This makes MsbA a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative infections.
Q2: I cannot find any information on "MsbA-IN-3". What should I do?
It is possible that "this compound" is a novel, proprietary, or internally designated compound name that is not yet publicly documented. In such cases, it is recommended to:
-
Consult the supplier or provider of the compound for a datasheet containing its chemical structure, mechanism of action, and any available data on its potency (e.g., IC50).
-
Perform a literature search for inhibitors with similar chemical scaffolds. This may provide insights into its expected behavior and potential off-target effects.
-
Characterize the inhibitor's mechanism of action (e.g., competitive, non-competitive, uncompetitive) to better design and interpret your experiments.
Q3: What are the critical components of an MsbA ATPase activity assay?
A typical in vitro MsbA ATPase activity assay includes:
-
Purified and reconstituted MsbA: The protein is often purified and reconstituted into liposomes or nanodiscs to mimic its native membrane environment.
-
ATP: The substrate for the ATPase reaction.
-
Magnesium ions (Mg²⁺): A critical cofactor for ATP hydrolysis.
-
Buffer system: To maintain a stable pH (typically around 7.5).
-
Detection reagents: To quantify the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis. Common methods include the malachite green colorimetric assay.[2][3]
Q4: How do I determine the optimal concentration of this compound to use?
The optimal concentration of an inhibitor is typically determined by performing a dose-response experiment to calculate its half-maximal inhibitory concentration (IC50).[4] This involves measuring MsbA ATPase activity across a range of inhibitor concentrations. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[4] For initial screening, a concentration range spanning several orders of magnitude around the expected IC50 is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background ATPase activity | Contamination of reagents with inorganic phosphate (Pi). | Use high-purity ATP and freshly prepared buffers. Run a "no enzyme" control to quantify background Pi. |
| Presence of other ATPases in the MsbA preparation. | Ensure high purity of the MsbA protein preparation. Include a known inhibitor of other common ATPases if necessary. | |
| Low or no MsbA ATPase activity | Inactive MsbA protein. | Verify the activity of your MsbA preparation with a known activator (e.g., Kdo2-lipid A) and compare to literature values. |
| Suboptimal assay conditions (pH, temperature, Mg²⁺ concentration). | Optimize the assay buffer conditions. A typical condition is pH 7.5 at 37°C with an excess of Mg²⁺ over ATP. | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components. |
| Inconsistent incubation times. | Use a multichannel pipette to start and stop reactions simultaneously. | |
| Inhibitor appears inactive | Inhibitor concentration is too low. | Test a wider and higher range of inhibitor concentrations. |
| Inhibitor is insoluble in the assay buffer. | Check the solubility of your inhibitor. You may need to use a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. | |
| The inhibitor is a competitive inhibitor and the ATP concentration is too high. | The IC50 of a competitive inhibitor is dependent on the substrate concentration. Try lowering the ATP concentration (ideally at or below the Km for ATP). |
Data Presentation
Table 1: Hypothetical IC50 Values for Various MsbA Inhibitors
This table presents hypothetical IC50 values for different classes of MsbA inhibitors to provide a reference for expected potencies. Note: "this compound" is a placeholder for a novel inhibitor.
| Inhibitor | Class | Reported IC50 (nM) |
| G907 | Quinoline-based | 18 |
| G247 | Quinoline-based | 5 |
| Cerastecin C | Bivalent Inhibitor | ~100-500 (estimated) |
| TBT1 | Tetrahydrobenzothiophene | ~1000-5000 (estimated) |
| This compound | (User's Compound) | To be determined |
Data for G907 and G247 are based on published findings. Data for Cerastecin C and TBT1 are estimated based on their described characteristics as first-generation inhibitors.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Malachite Green ATPase Assay
This protocol outlines the steps to determine the IC50 value of a novel MsbA inhibitor.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10% glycerol, pH 7.5.
-
MsbA Stock: Purified MsbA reconstituted in proteoliposomes or nanodiscs at a concentration of 0.1 mg/mL.
-
ATP Solution: 20 mM ATP in assay buffer.
-
MgCl₂ Solution: 40 mM MgCl₂ in assay buffer.
-
This compound Stock: 10 mM stock solution in 100% DMSO. Prepare serial dilutions in assay buffer.
-
Stop Solution: 12% (w/v) SDS.
-
Malachite Green Reagent: Mix equal volumes of 12% (w/v) ascorbic acid in 1 M HCl and 2% (w/v) ammonium (B1175870) molybdate (B1676688) in 1 M HCl. Prepare fresh.
-
Citrate-Arsenite Solution: 25 mM sodium citrate, 2% (w/v) sodium meta-arsenite, 2% (v/v) acetic acid.
-
Phosphate Standard: Prepare a standard curve using a potassium phosphate solution (0.05 mM to 0.6 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of each this compound dilution (or vehicle control).
-
Add 20 µL of assay buffer.
-
Add 10 µL of the MsbA stock solution (final concentration ~0.2 µ g/well ).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a 15 µL mixture of ATP and MgCl₂ (final concentrations: 2 mM ATP, 4 mM MgCl₂).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Add 100 µL of the Malachite Green Reagent and incubate for 5 minutes at room temperature.
-
Add 150 µL of the Citrate-Arsenite Solution and incubate for 20 minutes at room temperature.
-
Read the absorbance at 850 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all readings.
-
Convert absorbance values to phosphate concentration using the phosphate standard curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Caption: Workflow for IC50 determination of an MsbA inhibitor.
References
Technical Support Center: MsbA-IN-3 and Related Quinolone Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MsbA-IN-3 and similar quinoline-based MsbA inhibitors in bacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related quinoline (B57606) inhibitors?
This compound and its analogs are potent inhibitors of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is responsible for flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, which is a critical step in the construction of the outer membrane.[1][2] Inhibition of MsbA's ATPase and transport activity leads to the accumulation of LPS in the inner membrane, causing membrane defects, cessation of growth, and ultimately, bactericidal activity.[1][3] Compounds like G907, a close analog of this compound, have been shown to trap MsbA in an inward-facing, LPS-bound conformation, preventing the conformational changes necessary for the transport cycle.[3]
Q2: Why is this compound active against some Gram-negative bacteria but not others?
The selective activity of these inhibitors is primarily due to differences in the inhibitor binding site on the MsbA protein across different bacterial species. For example, certain quinoline inhibitors are potent against Escherichia coli but show significantly less activity against Acinetobacter baumannii. This is attributed to a lack of conservation in the amino acid residues that form the inhibitor-binding pocket. Therefore, what might appear as an "off-target" effect (i.e., lack of efficacy) can be explained by on-target specificity.
Q3: What are the potential off-target effects of this compound in bacteria?
While the primary target is MsbA, the quinoline scaffold present in this compound is known to interact with other bacterial targets. When troubleshooting unexpected results, consider these potential off-target mechanisms:
-
Inhibition of Bioenergetic Pathways: Some quinoline derivatives have been shown to inhibit components of the bacterial respiratory chain (electron transport chain) and the F1Fo-ATP synthase. This can lead to a decrease in cellular ATP levels and disruption of the proton motive force, effects that can confound results from cell viability and growth inhibition assays.
-
Interaction with DNA Topoisomerases: The broader class of quinolone antibiotics (e.g., ciprofloxacin) are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. While MsbA inhibitors are designed for a different target, cross-reactivity, especially at higher concentrations, is a theoretical possibility that could lead to effects on DNA replication and repair.
-
Non-specific Membrane Interaction: At high concentrations, the hydrophobic nature of these compounds could lead to non-specific disruption of membrane integrity or dissipation of membrane potential, independent of MsbA inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during bacterial assays with this compound.
Issue 1: Higher-than-expected Minimum Inhibitory Concentration (MIC) or weak activity.
| Possible Cause | Troubleshooting Step |
| Species-Specific MsbA: | The MsbA binding site in your bacterial species may not be susceptible. Verify the conservation of the binding site residues if sequence data is available. Test the compound against a known susceptible strain (e.g., E. coli CFT073) as a positive control. |
| Compound Instability/Precipitation: | Quinolone compounds can have limited solubility in aqueous media, leading to precipitation and an inaccurate assessment of the effective concentration. Visually inspect assay wells for precipitate. Determine compound solubility in your specific assay medium. Consider using a low concentration of a non-ionic detergent like Tween-80 (e.g., 0.002%) to improve solubility, but first, verify that the detergent does not affect bacterial growth on its own. |
| Efflux Pump Activity: | The compound may be a substrate for bacterial efflux pumps. Use a bacterial strain with known efflux pump deletions (e.g., ΔtolC in E. coli) to determine if efflux is contributing to reduced potency. |
Issue 2: Discrepancy between biochemical (ATPase) and whole-cell (MIC) assay results.
| Possible Cause | Troubleshooting Step |
| Poor Cell Penetration: | The compound may be a potent inhibitor of purified MsbA but may not efficiently cross the bacterial outer membrane to reach its target in whole cells. This is a common challenge for drugs targeting Gram-negative bacteria. |
| Off-Target Effects at High Concentrations: | The compound may have off-target effects that contribute to cell death at concentrations much higher than those required for MsbA inhibition. One study noted that the inhibitor G332 showed some off-target activity at concentrations over 100-fold higher than its on-target MIC. |
| Assay-Specific Artifacts: | The compound may interfere with the readout of one of the assays. For example, a colored compound can interfere with optical density (OD) readings in a growth assay, or a fluorescent compound can interfere with an ATPase assay using a fluorescent readout. Run controls with the compound in the absence of the enzyme or cells to check for interference. |
Issue 3: Unexpected phenotypic changes in bacteria.
| Possible Cause | Troubleshooting Step |
| On-Target Membrane Defects: | Inhibition of MsbA is known to cause dramatic changes to the inner membrane, including the formation of internal membrane elaborations and invaginations. These are expected on-target effects. |
| Off-Target Effect on Respiration: | If you observe a rapid decrease in metabolic activity (e.g., in a resazurin-based viability assay) that seems faster than expected from growth arrest, consider an off-target effect on the electron transport chain. This could be investigated by measuring membrane potential or oxygen consumption. |
| DNA Damage Response: | If you observe filamentation or other morphological changes associated with an SOS response, it could indicate an off-target effect on DNA topoisomerases. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of several quinoline-based MsbA inhibitors against various bacterial strains and purified MsbA protein.
Table 1: In Vitro Biochemical Activity of MsbA Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| G247 | E. coli MsbA | ATPase Activity | 5 | |
| G907 | E. coli MsbA | ATPase Activity | 18 |
Table 2: Whole-Cell Activity of MsbA Inhibitors (Note: Data for this compound is not publicly available; data for structurally related compounds is provided as a reference.)
| Compound | Bacterial Strain | MIC (µg/mL) |
| G592 | E. coli CFT073 lptD(imp4213) | 2 |
| E. coli CFT073 ΔtolC | 4 | |
| G913 | E. coli CFT073 lptD(imp4213) | 0.5 |
| E. coli CFT073 ΔtolC | 1 | |
| G332 | E. coli CFT073 lptD(imp4213) | 0.25 |
| E. coli CFT073 ΔtolC | 0.5 | |
| G907 | E. coli | Active |
| K. pneumoniae | Active | |
| P. aeruginosa | Reduced Efficacy |
Data for G592, G913, and G332 extracted from supporting information in relevant publications.Activity of G907 is described qualitatively in the literature.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for unexpected results.
Caption: General experimental workflow for inhibitor validation.
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay
This protocol is adapted from established methods for measuring the release of inorganic phosphate (B84403) (Pi) upon ATP hydrolysis by purified MsbA.
-
Preparation:
-
Purify MsbA protein and reconstitute it into proteoliposomes or nanodiscs as per established protocols.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol.
-
Prepare Reaction Mix: Assay Buffer supplemented with 4 mM MgCl₂ and 2 mM ATP.
-
Prepare a stock solution of this compound in 100% DMSO.
-
-
Procedure:
-
Add 1 µg of purified, reconstituted MsbA to a microcentrifuge tube or well of a 96-well plate.
-
Add serial dilutions of this compound (or DMSO for control) to the MsbA preparation and pre-incubate for 15 minutes on ice. The final DMSO concentration should not exceed 2%.
-
Initiate the reaction by adding 50 µL of the Reaction Mix.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 12% (w/v) SDS.
-
-
Detection (Malachite Green Assay):
-
Add 100 µL of a solution containing equal volumes of 12% (w/v) ascorbic acid in 1 M HCl and 2% (w/v) ammonium (B1175870) molybdate (B1676688) in 1 M HCl. Incubate for 5 minutes at room temperature.
-
Add 150 µL of a solution containing 2% (w/v) sodium citrate, 2% (w/v) sodium meta-arsenite, and 2% (v/v) acetic acid. Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 850 nm.
-
Calculate the concentration of released phosphate by comparing the absorbance to a standard curve generated with known concentrations of potassium phosphate.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: Bacterial Time-Kill Assay
This protocol determines whether an inhibitor is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Preparation:
-
Grow a bacterial culture overnight in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).
-
The next day, dilute the overnight culture into fresh, pre-warmed broth and grow to early- or mid-logarithmic phase (e.g., OD₆₀₀ of 0.3-0.5).
-
Adjust the bacterial culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Prepare stock solutions of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).
-
-
Procedure:
-
Set up culture tubes or flasks for each condition:
-
Growth Control (no inhibitor)
-
Test concentrations of this compound
-
-
Add the prepared bacterial inoculum to each tube/flask and incubate with shaking at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each culture.
-
Perform 10-fold serial dilutions of the aliquot in sterile phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto agar (B569324) plates (e.g., Luria-Bertani agar).
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot log₁₀(CFU/mL) versus time for each condition.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a prevention of growth compared to the growth control, without a significant reduction in CFU/mL.
-
Protocol 3: Fluorescence Microscopy for Membrane Integrity and DNA Staining
This protocol uses Nile red to stain bacterial membranes and DAPI to stain DNA, allowing for the visualization of morphological changes and membrane defects caused by MsbA inhibition.
-
Preparation:
-
Grow and treat bacteria with this compound (e.g., at 2x MIC) for a desired period (e.g., 3 hours), alongside an untreated control culture.
-
Prepare stock solutions: Nile red (1 mg/mL in acetone) and DAPI (1 mg/mL in water).
-
-
Staining Procedure:
-
To 1 mL of the treated and untreated bacterial cultures, add Nile red to a final concentration of 1-5 µg/mL and DAPI to a final concentration of 1 µg/mL.
-
Incubate in the dark for 15-30 minutes at 37°C.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cell pellet once with PBS to remove excess stain, then resuspend in a small volume of PBS (e.g., 20-50 µL).
-
-
Microscopy:
-
Prepare an agarose (B213101) pad (1% agarose in water) on a microscope slide.
-
Place 2 µL of the stained bacterial suspension onto the center of the agarose pad and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., ~550 nm excitation for Nile red and ~360 nm excitation for DAPI).
-
Capture images and look for changes in cell morphology, size, and evidence of internal membrane accumulation (indicated by Nile red staining within the cell) in the treated samples compared to the controls.
-
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
How to improve the stability of MsbA-IN-3 in solution
Welcome to the technical support center for MsbA-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability in a question-and-answer format.
Issue: this compound precipitates out of solution upon dilution into aqueous buffer.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, is likely hydrophobic and may have limited solubility in aqueous solutions.[1]
-
Solvent Shock: Rapidly changing the solvent environment from a high-concentration organic stock (e.g., DMSO) to an aqueous buffer can cause the compound to crash out of solution.[2]
-
Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous buffer may be higher than its solubility limit.
Solutions:
-
Optimize Solvent System:
-
Co-solvents: Use a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 in your final aqueous solution.[3] Be mindful of the final concentration's potential effects on your experimental system.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[2]
-
-
Adjust Final Concentration: Determine the kinetic solubility of this compound in your specific buffer to identify the maximum workable concentration.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[3] Experiment with a range of pH values to find the optimal condition for this compound.
-
Use of Excipients: Consider the use of solubilizing excipients such as cyclodextrins or surfactants to enhance aqueous solubility.[4][5]
Issue: Inconsistent experimental results with this compound.
Possible Causes:
-
Compound Degradation: this compound may be unstable in your experimental buffer or under your experimental conditions (e.g., temperature, light exposure).
-
Precipitation: The compound may be precipitating over the course of the experiment, leading to a decrease in the effective concentration.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces of plates and tubes, reducing the concentration in solution.
Solutions:
-
Assess Compound Stability: Perform a time-course experiment to evaluate the stability of this compound in your assay buffer under experimental conditions.
-
Fresh Solution Preparation: Prepare fresh working solutions of this compound immediately before each experiment.
-
Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes to minimize adsorption.
-
Include Controls: Always include appropriate vehicle controls in your experiments to account for any effects of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended due to its excellent solubilizing power for many organic small molecules.[6]
Q2: How should I store my this compound stock solution?
Store stock solutions in tightly sealed vials at -20°C or -80°C.[7] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption by DMSO, it is best to aliquot the stock solution into smaller, single-use volumes.[7][8]
Q3: I suspect this compound is degrading in my aqueous buffer. How can I confirm this?
You can perform a stability study by incubating this compound in your buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the concentration of the parent compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A decrease in the peak area of the parent compound over time indicates degradation.
Q4: What are the common degradation pathways for small molecule inhibitors like this compound?
Common degradation pathways for small molecules in solution include:
-
Hydrolysis: Cleavage of chemical bonds by water, often catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with molecular oxygen, which can be accelerated by light, temperature, and the presence of metal ions.
Q5: Can I do anything to prevent oxidative degradation of this compound?
If oxidation is a concern, you can try the following:
-
Use Freshly Prepared Buffers: De-gas buffers to remove dissolved oxygen.
-
Add Antioxidants: Include antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) in your buffer, ensuring they do not interfere with your assay.
-
Protect from Light: Store solutions in amber vials or wrap containers in foil to protect from light-induced oxidation.
Data Presentation
Table 1: Common Solvents for Small Molecule Inhibitors
| Solvent | Polarity | Properties | Common Use |
| DMSO | High | Excellent solubilizing power for a wide range of organic compounds. Hygroscopic. | Stock solutions |
| Ethanol | High | Good solvent for many organic compounds. Volatile. | Intermediate dilutions, co-solvent |
| Methanol | High | Good solvent for many organic compounds. More toxic and volatile than ethanol. | Intermediate dilutions, co-solvent |
| PEG 400 | Medium | Water-miscible, viscous liquid. Can improve solubility and stability. | Co-solvent, formulation vehicle |
| PBS (pH 7.4) | High | Aqueous buffer, mimics physiological conditions. | Final working solutions |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
Objective: To determine the chemical stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Low-binding tubes
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).
-
Time Point 0: Immediately after preparing the working solution, take an aliquot (T=0). Quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724). This will serve as your baseline.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
Collect Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect aliquots of the incubated solution and quench them with cold acetonitrile as in step 3.
-
Sample Analysis: Analyze all the quenched samples (including T=0) by HPLC or LC-MS to determine the concentration of the parent this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining against time to visualize the stability profile.
Visualizations
Caption: A workflow for troubleshooting stability issues with this compound.
Caption: Common degradation pathways for small molecule inhibitors.
References
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chemintel360.com [chemintel360.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. enfanos.com [enfanos.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to MsbA-IN-3 in Bacteria
Welcome to the technical support center for MsbA-IN-3, a novel inhibitor of the MsbA transporter in Gram-negative bacteria. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and understanding mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is it a target for antibiotics?
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria. Its primary function is to transport lipopolysaccharide (LPS), a key component of the bacterial outer membrane, from the inner leaflet to the outer leaflet of the inner membrane.[1][2][3] This process is crucial for the biogenesis of the outer membrane, which acts as a protective barrier against many antibiotics.[1] Inhibiting MsbA disrupts LPS transport, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death.[2] This makes MsbA a promising target for the development of new antibiotics against Gram-negative bacteria.
Q2: What is this compound and what is its mechanism of action?
This compound belongs to the quinoline (B57606) class of MsbA inhibitors. These inhibitors function by binding to a transmembrane pocket of MsbA, trapping the transporter in an inward-facing conformation. This binding prevents the conformational changes necessary for ATP hydrolysis and substrate transport. Specifically, some quinoline-based inhibitors have been shown to uncouple the nucleotide-binding domains (NBDs) of MsbA, which is an allosteric mechanism of antagonism. By blocking the ATPase activity and transport function of MsbA, this compound effectively halts the LPS transport pathway, leading to bacterial cell death.
Q3: What are the known mechanisms of resistance to MsbA inhibitors like this compound?
The primary mechanism of resistance to MsbA inhibitors is the modification of the drug's target, MsbA itself. This typically occurs through point mutations in the msbA gene that result in amino acid substitutions within or near the inhibitor's binding site. These mutations can reduce the binding affinity of the inhibitor, rendering it less effective. For quinoline-based inhibitors, mutations such as A175V, P176A, P176L, I182M, and M291L in E. coli MsbA have been identified to confer resistance. Other general mechanisms of bacterial resistance could potentially contribute, such as decreased membrane permeability or increased efflux of the inhibitor, though target site modification is the most directly observed mechanism for this class of compounds.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Problem 1: this compound shows reduced or no activity against my bacterial strain.
Possible Cause 1: Intrinsic Resistance
Some bacterial species may have intrinsic resistance to certain compounds due to factors like low membrane permeability or the presence of efficient efflux pumps.
-
Troubleshooting Steps:
-
Test in a known susceptible strain: Confirm the potency of your this compound stock in a well-characterized susceptible strain, such as E. coli MG1655.
-
Use an outer membrane-permeable strain: Test this compound in a strain with a compromised outer membrane (e.g., lptD(imp4213) mutant) to see if increased permeability enhances activity.
-
Assess membrane permeability: Perform a membrane permeability assay to determine if your strain has a particularly robust outer membrane barrier.
-
Possible Cause 2: Acquired Resistance
Your bacterial strain may have developed resistance to this compound through spontaneous mutation.
-
Troubleshooting Steps:
-
Determine the Minimum Inhibitory Concentration (MIC): Perform an MIC assay to quantify the level of resistance. A significant increase in the MIC compared to the parental strain suggests acquired resistance.
-
Sequence the msbA gene: Amplify and sequence the msbA gene from your resistant strain to identify potential mutations in the inhibitor binding site.
-
Perform an ATPase activity assay: Assess the ability of this compound to inhibit the ATPase activity of MsbA isolated from both the sensitive and resistant strains. A reduced inhibitory effect on the mutant MsbA would confirm target-based resistance.
-
Problem 2: I am not sure if my compound is specifically targeting MsbA.
-
Troubleshooting Steps:
-
Overexpress MsbA: Transform your bacterial strain with a plasmid that overexpresses wild-type MsbA. Increased resistance to your compound upon MsbA overexpression is a strong indicator of on-target activity.
-
Isolate and test MsbA activity: Purify MsbA and perform an in vitro ATPase activity assay. Direct inhibition of the purified enzyme's ATPase activity by your compound confirms it as an MsbA inhibitor.
-
Test against known resistant mutants: If you have access to strains with known MsbA resistance mutations, demonstrate that your compound has reduced activity against these strains.
-
Data Presentation
Table 1: In Vitro Activity of Quinolone-Based MsbA Inhibitors against E. coli
| Compound | MsbA ATPase IC50 (nM) | E. coli lptD(imp4213) MIC (µg/mL) |
| G592 | - | - |
| G913 | - | 0.94 ± 0.41 |
| G332 | - | 0.27 ± 0.10 |
| G247 | 5 | - |
| G907 | 18 | - |
Data adapted from related studies on quinoline inhibitors. Note: Specific data for this compound should be populated by the user.
Table 2: MICs of Quinolone Inhibitors against Resistant E. coli Mutants
| msbA Mutation | Fold Increase in MIC |
| A175V | 3-26 |
| P176A | 3-26 |
| P176L | 3-26 |
| I182M | 3-26 |
| M291L | 3-26 |
This table illustrates the range of resistance conferred by specific mutations against a series of quinoline inhibitors.
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay
This assay measures the ATP hydrolysis activity of purified MsbA.
Materials:
-
Purified MsbA protein
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol
-
ATP solution (2 mM)
-
This compound or other inhibitors
-
Microplate reader
Procedure:
-
Dilute purified MsbA to a working concentration (e.g., 1-10 µg/mL) in the assay buffer.
-
If testing inhibitors, pre-incubate the MsbA protein with varying concentrations of the inhibitor for 15 minutes on ice.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.
-
Alternatively, a coupled enzyme assay can be used to continuously monitor NADH absorbance at 340 nm.
Protocol 2: Bacterial Outer Membrane Permeability Assay (NPN Uptake)
This assay assesses the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Mid-log phase bacterial culture
-
Phosphate-buffered saline (PBS)
-
NPN solution (500 µM in acetone)
-
Fluorescence spectrometer or plate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.5.
-
Add NPN to the cell suspension to a final concentration of 10 µM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the fluorescence intensity. An increase in fluorescence compared to a control indicates increased outer membrane permeability.
Protocol 3: Bacterial Inner Membrane Permeability Assay (Propidium Iodide Uptake)
This assay uses the fluorescent dye propidium (B1200493) iodide (PI) to assess inner membrane integrity. PI can only enter cells with compromised inner membranes.
Materials:
-
Mid-log phase bacterial culture
-
Phosphate-buffered saline (PBS)
-
Propidium iodide solution (1 mM in water)
-
Fluorescence spectrometer or plate reader (Excitation: 535 nm, Emission: 617 nm)
Procedure:
-
Harvest and wash bacterial cells as described in Protocol 2.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.5.
-
Add PI to the cell suspension to a final concentration of 5 µM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the fluorescence intensity. An increase in fluorescence indicates a loss of inner membrane integrity.
Visualizations
Caption: Mechanism of MsbA inhibition by this compound.
References
MsbA-IN-3 High-Throughput Screening: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MsbA-IN-3 in high-throughput screening (HTS) campaigns. The information is tailored for scientists and professionals in drug development targeting the MsbA transporter in Gram-negative bacteria.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during HTS experiments with this compound.
Question 1: Why am I observing a high rate of false positives or significant assay interference?
Answer: Assay interference is a common issue in HTS and can originate from several sources.[1][2] Compounds can interfere with the detection technology itself (e.g., fluorescence, luminescence) rather than interacting with MsbA.[2]
Troubleshooting Steps:
-
Run Counter-Screens: Test your hit compounds in an assay that excludes MsbA but contains all other assay components. This helps identify compounds that interfere with the detection system.
-
Evaluate Compound Properties: Some compounds are known to be "pan-assay interference compounds" (PAINS) or aggregators at high concentrations, leading to non-specific inhibition.[3] Analyze the structure of your hits for known problematic motifs.
-
Reduce Contact Time: Minimizing the incubation time between the sample and detection reagents can sometimes reduce the impact of low-affinity, non-specific interactions that cause interference.[4]
-
Serial Dilution: Perform serial dilutions of your hit compounds. True inhibitors should exhibit a dose-dependent response, whereas compounds causing assay artifacts often show inconsistent or non-linear activity upon dilution.[5]
Question 2: I'm having trouble with the solubility of this compound. What is the recommended solvent and concentration?
Answer: Poor solubility can lead to inaccurate concentration measurements and compound precipitation, resulting in unreliable data.
Troubleshooting Steps:
-
Recommended Solvent: Start by dissolving this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Working Concentration: For aqueous assay buffers, minimize the final DMSO concentration (typically ≤1%) to avoid solvent effects on the target protein and assay performance.
-
Sonication & Vortexing: If solubility issues persist, gentle sonication or vortexing of the stock solution may help. Visually inspect for any precipitate before use.
-
Solubility Assessment: Before starting a large screen, determine the kinetic solubility of this compound in your specific assay buffer to ensure you are working below its precipitation point.
Question 3: My results are inconsistent across different plates and experimental days. What could be the cause of this variability?
Answer: Reproducibility issues can stem from compound instability, plate effects, or variations in experimental execution.
Troubleshooting Steps:
-
Compound Stability: Assess the stability of this compound in your assay buffer over the time course of the experiment. The compound may degrade, leading to a loss of activity. Consider preparing fresh dilutions for each experiment.
-
Plate Edge Effects: Evaporation from wells at the edge of a microplate can concentrate reagents and lead to spurious results.[3] Consider not using the outer wells for compounds or including buffer-only wells to monitor for evaporation.
-
Standardize Protocols: Ensure all experimental steps, including reagent addition, incubation times, and temperature, are consistent. Automation can help minimize variability.[6]
-
Quality Control: Use robust positive (a known MsbA inhibitor) and negative (DMSO vehicle) controls on every plate to monitor assay performance and normalize the data.
Question 4: How can I determine if this compound is acting on-target and not through off-target effects?
Answer: Off-target effects, where a compound interacts with unintended biological molecules, are a significant concern in drug development.[7][8]
Troubleshooting Steps:
-
Orthogonal Assays: Validate hits using a different assay format that measures a distinct aspect of MsbA function. For example, if the primary screen is an ATPase activity assay, a secondary assay could measure lipopolysaccharide (LPS) transport directly.
-
Target Engagement Studies: Use biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding of this compound to the MsbA protein.
-
Activity in Resistant Mutants: Test the inhibitor against bacterial strains expressing MsbA with mutations in the putative binding site. A loss of activity in the mutant strain provides strong evidence for on-target engagement.[9]
-
Whole-Cell Activity: Ultimately, a potent inhibitor should demonstrate antibacterial activity against wild-type Gram-negative bacteria, which can be correlated with its on-target activity.[10][11]
Quantitative Data Summary
The following table summarizes inhibitory activities for representative MsbA inhibitors discovered through high-throughput screening, providing a reference for expected potency.
| Compound | Target | Assay Type | IC50 (nM) | Organism | Reference |
| G247 | MsbA | ATPase Activity | 5 | Escherichia coli | [12] |
| G907 | MsbA | ATPase Activity | 18 | Escherichia coli | [12] |
| TBT1 | MsbA | ATPase Activity | Varies | Escherichia coli | [13] |
Experimental Protocols
Protocol: MsbA ATPase Activity HTS Assay
This protocol is a representative method for screening inhibitors of MsbA based on its ATPase activity.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.05% Dodecyl Maltoside (DDM).
- MsbA Enzyme: Purified E. coli MsbA reconstituted in nanodiscs or detergent micelles, diluted to the final concentration (e.g., 50 nM) in Assay Buffer.
- ATP Solution: Adenosine 5'-triphosphate prepared in Assay Buffer to a stock concentration for the desired final assay concentration (e.g., 1 mM).
- Test Compounds: this compound and control compounds serially diluted in 100% DMSO.
2. Assay Procedure:
- Dispense 100 nL of test compound dilutions into the wells of a 384-well microplate.
- Add 10 µL of the MsbA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the reaction by adding 10 µL of the ATP solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction and detect the amount of ADP produced using a suitable detection kit (e.g., Transcreener® ADP² FP Assay, which measures fluorescence polarization).[12]
- Read the plate on a compatible plate reader.
3. Data Analysis:
- Normalize the data using the positive (e.g., a known potent inhibitor) and negative (DMSO vehicle) controls.
- Calculate the percent inhibition for each compound concentration.
- Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway & Mechanism of Action
Caption: The MsbA-mediated pathway for lipopolysaccharide (LPS) transport in Gram-negative bacteria.
Experimental Workflow
Caption: A logical workflow for hit validation and troubleshooting in an HTS campaign for MsbA inhibitors.
Logical Relationships: Inhibitor Binding Modes
Caption: Distinct allosteric mechanisms of two different classes of MsbA inhibitors.[13][14]
References
- 1. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. myadlm.org [myadlm.org]
- 6. axxam.com [axxam.com]
- 7. nodes.bio [nodes.bio]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MsbA Purification for Inhibitor Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of the ATP-binding cassette (ABC) transporter MsbA for inhibitor binding studies, with a focus on small molecule inhibitors like MsbA-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of MsbA?
A1: The primary challenges in purifying MsbA, a membrane protein, include low expression levels, aggregation upon removal from the native lipid environment, and maintaining its stability and functional integrity throughout the purification process.[1] Achieving high purity can also be difficult due to contaminants like other membrane-associated proteins and lipids.[1]
Q2: Which expression system is recommended for producing MsbA for structural and binding studies?
A2: Escherichia coli (E. coli) strains, such as BL21(DE3) or C43(DE3), are commonly used for overexpressing MsbA.[2][3] The C43(DE3) strain is often preferred as it is engineered to tolerate toxic membrane proteins. For isotopic labeling required in certain biophysical studies, expression in M9 minimal medium is a standard procedure.[2]
Q3: How can I prevent MsbA from aggregating during purification?
A3: Preventing aggregation is critical for obtaining functional MsbA. Key strategies include:
-
Use of appropriate detergents: Selecting the right detergent to create a stable protein-detergent micelle is crucial.
-
Maintain low protein concentrations: High protein concentrations can promote aggregation.
-
Optimize buffer conditions: Factors like pH, ionic strength, and the inclusion of additives can significantly impact protein solubility. Adding 5-10% glycerol (B35011) to buffers can enhance stability.
-
Work at appropriate temperatures: While many purification steps are performed at 4°C to minimize degradation, solubilization may be more efficient at slightly higher temperatures (e.g., 20-30°C), provided the protein remains stable.
Q4: What is the functional role of MsbA and how does this impact inhibitor binding studies?
A4: MsbA is an essential ABC transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) and its precursor, lipid A, from the inner to the outer leaflet of the inner membrane. This function is driven by ATP hydrolysis. Inhibitors can target different conformational states of MsbA and may compete with substrate binding or allosterically modulate its ATPase activity. Understanding the protein's function is key to designing meaningful binding and activity assays.
Troubleshooting Guides
Problem 1: Low Yield of Purified MsbA
| Potential Cause | Troubleshooting Step |
| Low expression levels | Optimize expression conditions: vary induction time, temperature, and IPTG concentration. Consider using a richer medium or a different E. coli strain like C43(DE3). |
| Inefficient membrane solubilization | Screen a panel of detergents (e.g., DDM, UDM, LMNG, FA-3) at various concentrations to identify the optimal solubilizing agent that maintains MsbA's stability and activity. |
| Protein loss during chromatography | Ensure the affinity tag is accessible. For His-tagged MsbA, consider using a longer tag or a linker. For size-exclusion chromatography, check for aggregation which can lead to protein loss in the void volume. |
| Protein degradation | Add a cocktail of protease inhibitors during cell lysis and purification. Keep samples at low temperatures (4°C) throughout the process. |
Problem 2: Purified MsbA is Aggregated
| Potential Cause | Troubleshooting Step |
| Inappropriate detergent | The chosen detergent may not be effectively mimicking the lipid bilayer, leading to exposure of hydrophobic patches and subsequent aggregation. Screen for alternative detergents that provide better stability. |
| High protein concentration | Concentrate the protein only when necessary and consider adding stabilizing agents like glycerol. Perform size-exclusion chromatography as a final step to separate monomers/dimers from aggregates. |
| Incorrect buffer pH or ionic strength | Determine the isoelectric point (pI) of MsbA and adjust the buffer pH to be at least one unit away from the pI to increase net charge and repulsion between protein molecules. Optimize salt concentration (e.g., NaCl) to improve solubility. |
| Freeze-thaw cycles | Aliquot the purified protein into smaller volumes and flash-freeze in liquid nitrogen for storage at -80°C. Use a cryoprotectant like glycerol (up to 20-50%) to prevent aggregation during freezing and thawing. |
Problem 3: Inconsistent Results in this compound Binding Assays
| Potential Cause | Troubleshooting Step |
| Inactive or misfolded MsbA | Verify the activity of each purification batch using an ATPase assay. The specific activity should be consistent between batches. |
| Ligand depletion in the assay | Ensure that the total concentration of MsbA is significantly lower than the dissociation constant (Kd) of the inhibitor to avoid ligand depletion, which can lead to inaccurate affinity measurements. |
| Non-specific binding | Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. To determine the specificity of binding, perform competition assays with an excess of unlabeled inhibitor. |
| Equilibrium not reached | Incubate the binding reaction for a sufficient amount of time to ensure it has reached equilibrium before measurement. This can be determined by measuring binding at different time points. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged MsbA
-
Expression:
-
Transform E. coli C43(DE3) cells with a plasmid encoding N-terminally His-tagged MsbA.
-
Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow for 3-4 hours at 30°C.
-
Harvest cells by centrifugation and store the pellet at -80°C.
-
-
Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10% glycerol) with DNase I and protease inhibitors.
-
Lyse the cells using a high-pressure microfluidizer.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol) containing a pre-determined optimal concentration of detergent (e.g., 1% w/v DDM or UDM).
-
Stir gently for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation.
-
-
Purification:
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA resin. Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-30 mM) and the same detergent used for solubilization. Elute MsbA with a high concentration of imidazole (e.g., 250-300 mM).
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted fractions and load onto a SEC column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% DDM) to remove aggregates and exchange the buffer.
-
Analyze the purity of the fractions by SDS-PAGE. Pool the pure fractions containing monomeric/dimeric MsbA.
-
Protocol 2: ATPase Activity Assay
This assay is crucial for assessing the functional integrity of purified MsbA.
-
Prepare a reaction mixture containing 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 4 mM MgCl2, and 2 mM ATP.
-
Add a known amount of purified MsbA (e.g., 1 µg) to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 12% (w/v) SDS.
-
Measure the amount of inorganic phosphate (B84403) released using a colorimetric method, such as the malachite green assay.
-
To test the effect of an inhibitor, pre-incubate MsbA with varying concentrations of the inhibitor before adding ATP to start the reaction.
Protocol 3: Inhibitor Binding Assay (e.g., using Microscale Thermophoresis - MST)
MST is a sensitive method for quantifying protein-ligand interactions in solution.
-
Label the purified MsbA with a fluorescent dye according to the manufacturer's protocol.
-
Keep the concentration of fluorescently labeled MsbA constant (in the low nanomolar range).
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in the final assay buffer containing the same detergent as the purified protein.
-
Mix the labeled MsbA with each concentration of the inhibitor.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Plot the change in thermophoresis against the logarithm of the inhibitor concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Visualizations
Caption: Workflow for the expression and purification of MsbA.
Caption: Troubleshooting logic for this compound binding assays.
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double and triple thermodynamic mutant cycles reveal the basis for specific MsbA-lipid interactions [elifesciences.org]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with MsbA-IN-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MsbA-IN-3 in their experiments. Given that inconsistent results can arise from a variety of factors, this guide is designed to help you systematically identify and resolve common issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound, offering step-by-step solutions to guide your troubleshooting process.
Issue 1: High Variability in ATPase Assay Results
Question: My IC50 values for this compound in the MsbA ATPase assay are inconsistent between experiments and even between replicates on the same plate. What could be causing this?
Answer: High variability in ATPase assays is a frequent challenge. The issue can often be traced to problems with reagents, the experimental setup, or the inhibitor itself. Below is a logical workflow to diagnose the source of the inconsistency.
Troubleshooting Workflow for Inconsistent ATPase Assay Results
Caption: A troubleshooting flowchart for diagnosing inconsistent ATPase assay results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reagent-Related Issues | |
| ATP Degradation | ATP solutions can be unstable, especially with repeated freeze-thaw cycles or acidic pH. Prepare fresh ATP solutions for each experiment from a powder or a concentrated, neutralized stock.[1] |
| Inconsistent Enzyme Activity | The activity of the MsbA enzyme preparation can vary. Ensure consistent, gentle thawing of enzyme stocks. Avoid repeated freeze-thaw cycles. If activity seems low, consider preparing a new batch of purified MsbA. |
| Incorrect Buffer pH | The activity of MsbA and the potency of inhibitors can be pH-dependent. Prepare buffers fresh and verify the pH before each experiment. |
| Protocol-Related Issues | |
| Pipetting Inaccuracies | Small errors in dispensing the inhibitor, enzyme, or ATP can lead to large variations. Ensure pipettes are properly calibrated and use fresh tips for each dilution and transfer. |
| Inconsistent Incubation Times | The timing of the reaction is critical. Use a multichannel pipette to start and stop reactions simultaneously. Ensure a consistent incubation temperature. |
| Plate Edge Effects | Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect results.[2] Avoid using the outermost wells for critical samples; instead, fill them with buffer or water.[2] |
| Inhibitor-Related Issues | |
| Poor Solubility/Precipitation | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Visually inspect the wells for any signs of precipitation after adding the compound. Ensure the concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity. |
| Compound Instability | The inhibitor may not be stable in the assay buffer. Prepare serial dilutions of this compound fresh from a concentrated stock solution for each experiment.[2] |
Issue 2: Inconsistent Shifts in Thermal Shift Assays (TSA/DSF)
Question: I'm using a thermal shift assay to confirm the binding of this compound to MsbA, but the melting temperature (Tm) shifts are variable or sometimes even negative. What does this mean?
Answer: Thermal shift assay variability can be complex. While a positive shift in Tm typically indicates stabilizing ligand binding, the magnitude of the shift is not always directly proportional to binding affinity.[3] Inconsistent or negative shifts can arise from several factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Assay Conditions | |
| High Background Fluorescence | The fluorescent dye used (e.g., SYPRO Orange) can interact with detergents often required for membrane proteins, causing high background noise that can obscure the melting transition. Screen different dyes or consider a dye-free nanoDSF approach. |
| Incompatible Buffer Components | Components in your buffer could be interfering with the assay. For example, some additives might quench fluorescence or affect protein stability on their own. Test the effect of each buffer component on the Tm of MsbA in the absence of the inhibitor. |
| Inhibitor Effects | |
| Negative Thermal Shifts | A negative shift (decrease in Tm) does not necessarily mean no binding. It can occur if the ligand preferentially binds to the unfolded state of the protein. It can also be caused by changes in ionic strength or covalent modification. |
| Compound Aggregation | The inhibitor may form aggregates at higher concentrations, which can interfere with the assay and produce inconsistent results. Test a wider range of inhibitor concentrations and check for aggregation using dynamic light scattering (DLS) if available. |
| Data Analysis | |
| Overfitting Data | Using overly complex models to fit the melting curves can lead to inaccurate Tm calculations, especially with noisy data. Use a standard sigmoidal fitting model and ensure you have sufficient data points across the melting transition. |
Issue 3: Variable Minimum Inhibitory Concentration (MIC) Results
Question: The MIC values for this compound against my target Gram-negative bacteria are fluctuating between experiments. How can I get more consistent results?
Answer: MIC assays are sensitive to several experimental parameters. Consistency is key to obtaining reproducible results. The most common sources of variability are related to the bacterial inoculum and the experimental procedure.
Workflow for Consistent MIC Determination
Caption: Standardized workflow for a broth microdilution MIC assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inoculum Density ("Inoculum Effect") | The density of the starting bacterial culture has a significant impact on the final MIC value. Always standardize your inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then perform the recommended dilution to achieve the final target concentration in the wells (typically 5 x 10^5 CFU/mL). |
| Bacterial Growth Phase | Use bacteria from the logarithmic growth phase for your inoculum preparation to ensure consistent metabolic activity and susceptibility. |
| Contaminated Culture | Using a mixed or contaminated culture will lead to unreliable and unpredictable results. Always start from a single, isolated colony and perform a Gram stain to verify purity before starting the assay. |
| Inconsistent Reading of "Trailing" Growth | Some inhibitor/bacteria combinations result in "trailing," where bacterial growth is reduced but not completely inhibited over a range of concentrations. This can make it difficult to determine the true MIC. It is recommended to read the endpoint as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control. Be consistent with your reading method. |
| Media Composition | The type of broth used (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) is critical. Use the recommended medium consistently, as variations can affect both bacterial growth and inhibitor activity. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an MsbA inhibitor like this compound? A1: MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. Inhibiting MsbA disrupts the transport of LPS, a critical component of the bacterial outer membrane, leading to its accumulation in the inner membrane, loss of outer membrane integrity, and ultimately bacterial cell death.
MsbA Signaling Pathway and Point of Inhibition
Caption: this compound inhibits the MsbA transporter, blocking LPS translocation.
Q2: What are the recommended storage and handling conditions for this compound? A2: While specific data for this compound is unavailable, small molecule inhibitors of this type are typically provided as a powder or in a DMSO stock solution.
-
Powder: Store desiccated at -20°C or -80°C, protected from light.
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw completely and vortex gently to ensure a homogenous solution.
Q3: My this compound is dissolved in 100% DMSO. What is the maximum final concentration of DMSO I should use in my assay? A3: High concentrations of DMSO can inhibit enzyme activity or affect bacterial growth. As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, typically at or below 1%. It is crucial to include a vehicle control (containing the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent.
Q4: Can I use this compound to inhibit other ABC transporters? A4: The specificity of this compound is not publicly documented. ABC transporters can have overlapping substrate and inhibitor specificities. If you are working in a system that expresses multiple ABC transporters (e.g., mammalian cells), it is advisable to perform counter-screening assays against other relevant transporters like P-glycoprotein (ABCB1) or MRP1 (ABCC1) to determine the selectivity of this compound.
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay (Malachite Green)
This protocol is a generalized procedure for measuring the ATPase activity of MsbA and its inhibition by this compound using a malachite green phosphate (B84403) detection method.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2.
-
MsbA Enzyme: Dilute purified MsbA to the desired final concentration (e.g., 2 µ g/well ) in Assay Buffer. Keep on ice.
-
This compound: Prepare serial dilutions of this compound in Assay Buffer containing a fixed percentage of DMSO.
-
ATP Solution: Prepare a 10 mM ATP solution in Assay Buffer.
-
Malachite Green Reagent: Prepare according to manufacturer instructions or a published protocol. This reagent is acidic and will stop the reaction.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of this compound serial dilutions or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add 30 µL of the diluted MsbA enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~650 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate (Pi).
-
Convert absorbance values to the amount of Pi released.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the MIC of this compound against a Gram-negative bacterial strain.
-
Culture and Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard.
-
Dilute this adjusted suspension 1:150 in fresh broth to achieve a working inoculum of ~1 x 10^6 CFU/mL.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of broth to all wells.
-
Add 100 µL of this compound at 2x the highest desired concentration to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column.
-
Set up control wells: one column with bacteria and no inhibitor (positive control) and one column with broth only (negative/sterility control).
-
Add 100 µL of the working bacterial inoculum to all wells except the negative control. The final volume will be 200 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
References
Validation & Comparative
Validating MsbA Inhibitors: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a critical challenge to global health. A promising strategy to combat these pathogens is the inhibition of essential cellular pathways, such as the transport of lipopolysaccharide (LPS). MsbA, an ATP-binding cassette (ABC) transporter, is indispensable for flipping LPS from the inner to the outer leaflet of the inner membrane, a crucial step in outer membrane biogenesis. Its essentiality and conservation across many Gram-negative species make it an attractive target for novel antibiotic development.
This guide provides a comprehensive overview of the validation of MsbA inhibitors through a series of orthogonal assays. We present a comparative analysis of the biochemical and cellular activities of representative MsbA inhibitors, supported by detailed experimental protocols and data visualizations to aid researchers in the evaluation and development of new antibacterial agents targeting MsbA.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the inhibitory activities of several quinoline-based MsbA inhibitors against E. coli MsbA, providing a benchmark for the evaluation of new chemical entities.
| Compound | Biochemical IC50 (nM)[1] | Cellular EC50 (µM) |
| G592 | 590 | >256 |
| G913 | 20 | 128 |
| G332 | 20 | 64 |
| G247 | 5 | Not Reported |
| G907 | 18 | Not Reported |
Key Experimental Assays for MsbA Inhibitor Validation
A robust validation of MsbA inhibitors requires a multi-pronged approach, employing a combination of biochemical and cell-based assays to confirm on-target activity and cellular efficacy.
Biochemical Assay: MsbA ATPase Activity
This assay directly measures the enzymatic activity of purified MsbA. The hydrolysis of ATP by MsbA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. Inhibition of this activity is a primary indicator of direct target engagement.
Cellular Assay: Bacterial Cell Viability
This assay determines the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of a compound required to inhibit bacterial growth. It provides a measure of the compound's ability to penetrate the bacterial cell envelope and exert its antibacterial effect.
Cellular Assay: LPS Localization
Inhibition of MsbA is expected to cause the accumulation of LPS in the inner membrane. This can be visualized using techniques such as immunofluorescence microscopy with antibodies specific to LPS, providing direct evidence of the inhibitor's mechanism of action within the cell.
Experimental Protocols
MsbA ATPase Activity Assay
Principle: The ATPase activity of purified MsbA is measured using a continuous, enzyme-coupled spectrophotometric assay. The regeneration of ATP from ADP and phosphoenolpyruvate (B93156) by pyruvate (B1213749) kinase is coupled to the conversion of pyruvate to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the rate of ATP hydrolysis by MsbA.
Materials:
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 10% glycerol
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (100 mM)
-
NADH solution (10 mM)
-
Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix
-
Test compounds (MsbA inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, and the PK/LDH enzyme mix.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control (no inhibitor) and a positive control (a known MsbA inhibitor).
-
Add the purified MsbA protein to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Bacterial Cell Viability Assay (MIC Determination)
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 measurements)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a standardized density (e.g., 5 x 10^5 CFU/mL).
-
Prepare serial dilutions of the test compounds in CAMHB in a 96-well microplate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
LPS Localization by Immunofluorescence Microscopy
Principle: This method uses fluorescently labeled antibodies to visualize the subcellular localization of LPS. In cells treated with an effective MsbA inhibitor, LPS is expected to accumulate in the inner membrane, leading to an altered staining pattern compared to untreated cells.
Materials:
-
Bacterial cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against LPS
-
Fluorescently labeled secondary antibody
-
DAPI (for staining DNA)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Grow bacterial cells to mid-log phase and treat with the test compound at a concentration above its MIC for a defined period.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against LPS.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Stain the bacterial DNA with DAPI.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope.
-
Compare the LPS staining pattern in treated cells to that in untreated control cells.
Visualizing the Pathway and Experimental Logic
To further clarify the biological context and the validation workflow, the following diagrams were generated using Graphviz.
Caption: The MsbA-mediated LPS transport pathway and the point of inhibition.
Caption: Experimental workflow for the validation of MsbA inhibitors.
References
Comparative Efficacy of Known MsbA Inhibitors: A Guide for Researchers
Introduction
MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a critical component of the lipopolysaccharide (LPS) transport pathway.[1][2][3] It facilitates the translocation of LPS from the inner leaflet to the outer leaflet of the inner membrane, a crucial step for the biogenesis of the outer membrane.[1][2][3] Its essential role in bacterial viability makes it an attractive target for the development of novel antibiotics.[4][5] This guide provides a comparative analysis of the efficacy of well-characterized MsbA inhibitors. While this review was intended to include data on MsbA-IN-3, a thorough search of publicly available scientific literature and databases did not yield any information on this specific compound. Therefore, this guide will focus on the two primary classes of first-generation MsbA inhibitors: the G compounds (quinoline-based) and TBT1 (tetrahydrobenzothiophene-based), as well as emerging inhibitors like the cerastecins.
Mechanism of Action: A Tale of Two Opposing Effects
Known MsbA inhibitors exhibit distinct and opposing mechanisms of action, providing valuable insights into the complex conformational cycling of this ABC transporter.
The two main classes of first-generation MsbA inhibitors are:
-
G Compounds: This series of quinoline-based molecules, including G247, G907, G332, G592, and G913, function by inhibiting the ATPase activity of MsbA.[4][5][6][7][8] By binding to a transmembrane pocket, they lock the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and subsequent LPS transport.[6][9]
-
TBT1: In contrast, TBT1, a tetrahydrobenzothiophene derivative, paradoxically stimulates the ATPase activity of MsbA while simultaneously abolishing LPS transport.[4][6] It binds to a site adjacent to the G compound binding pocket and induces a conformational state that uncouples ATP hydrolysis from productive substrate transport.[4][6]
More recently, a new class of cerastecin-like compounds has been identified. These act as bivalent inhibitors, binding to the MsbA dimer interface and locking it in a dimeric state, thereby inhibiting LPS transport.[10]
Comparative Efficacy Data
The following table summarizes the reported efficacy of various known MsbA inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.
| Inhibitor | Class | Target Organism | IC50 (nM) | Effect on ATPase Activity | Reference |
| G247 | G Compound (Quinoline) | Escherichia coli | 5 | Inhibition | [9] |
| G907 | G Compound (Quinoline) | Escherichia coli | 18 | Inhibition | [9] |
| G332 | G Compound (Quinoline) | Escherichia coli | Not Reported | Inhibition | [5] |
| G592 | G Compound (Quinoline) | Escherichia coli | Not Reported | Inhibition | [5] |
| G913 | G Compound (Quinoline) | Escherichia coli | Not Reported | Inhibition | [5] |
| TBT1 | Tetrahydrobenzothiophene | Acinetobacter baumannii | Not Applicable | Stimulation | [4][6] |
| Cerastecin C | Cerastecin | Acinetobacter baumannii | Not Reported | Inhibition (of transport) | [10] |
| Cerastecin D | Cerastecin | Acinetobacter baumannii | Not Reported | Inhibition (of transport) | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize MsbA inhibitors.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA. A commonly used method is a coupled-enzyme assay.
Principle: The hydrolysis of ATP by MsbA produces ADP. In the presence of phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase, ADP is converted back to ATP, with the concomitant conversion of phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Protocol:
-
Purified MsbA is reconstituted into a suitable membrane environment, such as nanodiscs or proteoliposomes.[6]
-
The reaction is initiated by adding MsbA to a reaction mixture typically containing:
-
The decrease in absorbance at 340 nm is measured over time at a constant temperature (e.g., 37°C).[1]
-
For inhibitor studies, various concentrations of the inhibitor are pre-incubated with MsbA before initiating the reaction. The IC50 value is determined by plotting the rate of ATP hydrolysis against the inhibitor concentration.
Alternatively, a colorimetric assay that measures the liberation of inorganic phosphate (B84403) (Pi) from ATP can be used.[11]
Lipopolysaccharide (LPS) Transport Assay
This assay directly measures the ability of MsbA to transport LPS or its lipid A component across a membrane.
Principle: A fluorescently labeled or radiolabeled lipid substrate is incorporated into proteoliposomes containing reconstituted MsbA. The transport of the labeled lipid to the inner leaflet of the proteoliposome is then measured.
Protocol (using a fluorescently labeled lipid):
-
Purified MsbA is reconstituted into proteoliposomes made from E. coli lipids.[12]
-
A fluorescently labeled phospholipid, such as NBD-PE, is incorporated into the outer leaflet of the proteoliposomes.[12]
-
The reaction is initiated by the addition of ATP.[12]
-
At various time points, the fluorescence of the NBD-labeled lipid in the outer leaflet is quenched by a membrane-impermeant reducing agent like dithionite.[12]
-
The remaining fluorescence from the protected inner leaflet is measured. An increase in the protected fluorescence over time in the presence of ATP indicates transport activity.[12]
-
To test inhibitors, the compound is added to the proteoliposomes before the addition of ATP.
Visualizing MsbA Function and Inhibition
The following diagrams illustrate the MsbA transport cycle and the mechanisms of action of the different inhibitor classes.
Caption: The alternating access model of the MsbA transport cycle.
Caption: Contrasting mechanisms of MsbA inhibition by G compounds and TBT1.
Conclusion
The study of MsbA inhibitors has revealed the complex and dynamic nature of this essential bacterial transporter. The distinct mechanisms of the G compounds and TBT1 highlight different ways in which the conformational cycle of MsbA can be disrupted. While the G compounds represent a more traditional inhibitory mechanism by blocking ATPase activity, the uncoupling of ATPase activity from transport by TBT1 presents a unique pharmacological profile. The development of new classes of inhibitors, such as the cerastecins, further expands the potential strategies for targeting MsbA. Future research will likely focus on improving the potency and pharmacokinetic properties of these inhibitor classes to develop clinically viable antibiotics against multi-drug resistant Gram-negative bacteria.
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of lipopolysaccharide across the cell envelope: the long road of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
Mechanism of Action: A Tale of Two Pockets
An Objective Comparison of MsbA Inhibitors: G907 vs. Other Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action for two distinct classes of MsbA inhibitors, exemplified by G907 and the tetrahydrobenzothiophene (TBT) class of compounds. This analysis is based on available experimental data to facilitate informed decisions in the development of novel antibiotics targeting the essential ATP-binding cassette (ABC) transporter MsbA.
MsbA is a critical ABC transporter in Gram-negative bacteria, responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane, a vital process for maintaining the integrity of the bacterial outer membrane. Its essential nature makes it a promising target for the development of new antibacterial agents. Small molecule inhibitors that target MsbA have been identified, with G907 and TBT compounds being among the most studied. These inhibitors, however, exhibit distinct and even opposing mechanisms of action.
G907: An Allosteric Inhibitor that Traps an Inward-Facing Conformation
G907 is a potent and selective antagonist of MsbA, with a reported IC50 of 18 nM for E. coli MsbA.[1][2] Structural and functional studies have revealed that G907 binds to a conserved transmembrane pocket in the inward-facing conformation of MsbA.[1] This binding event effectively wedges the transporter in this state, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[1] This mechanism leads to the allosteric inhibition of MsbA's ATPase activity and blocks the transport of its substrates, such as lipid A.[1] Cryo-electron microscopy has been instrumental in elucidating these conformational states and inhibitor binding.[3]
TBT1: A Substrate-Binding Site Occupant that Induces a Collapsed Conformation
In contrast to G907, inhibitors with a tetrahydrobenzothiophene scaffold, such as TBT1, bind to a separate, adjacent pocket within the transmembrane domains of MsbA.[4] Two molecules of TBT1 asymmetrically occupy the substrate-binding site. This binding leads to a collapsed inward-facing conformation where the nucleotide-binding domains (NBDs) are brought closer together.[4] Intriguingly, this class of inhibitors has been shown to have opposite effects on the ATPase activity of MsbA compared to G907.[4]
Impact on MsbA ATPase Activity
The two classes of inhibitors have divergent effects on the ATPase activity of MsbA, a key aspect of its function. While G907 and other compounds in its class inhibit ATP hydrolysis, TBT1 has been reported to stimulate it.[4] This distinction highlights the different allosteric consequences of binding to different sites on the transporter. G907 uncouples the NBDs, preventing ATP hydrolysis, whereas TBT1 appears to promote a conformation that, while non-productive for transport, still allows for or even enhances ATP turnover.[4]
Quantitative Comparison of MsbA Inhibitors
| Feature | G907 | TBT1 |
| Binding Site | Transmembrane pocket, adjacent to substrate-binding site[1][4] | Asymmetrically within the substrate-binding site[4] |
| MsbA Conformation | Traps an inward-facing conformation[1] | Induces a collapsed inward-facing conformation[4] |
| Effect on NBDs | Increases distance between NBDs, functional uncoupling[4] | Decreases distance between NBDs[4] |
| Effect on ATPase Activity | Inhibition[4] | Stimulation[4] |
| IC50 (E. coli MsbA) | 18 nM[1][2] | Not explicitly stated in the provided results |
Experimental Protocols
The characterization of these MsbA inhibitors relies on a variety of biochemical and biophysical assays.
ATPase Activity Assay:
A common method to measure the ATPase activity of MsbA is a malachite green-based assay that detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis. A detailed protocol would involve:
-
Purification and reconstitution of MsbA into proteoliposomes.
-
Incubation of the proteoliposomes with varying concentrations of the inhibitor (e.g., G907 or TBT1).
-
Initiation of the reaction by adding a defined concentration of ATP.
-
Stopping the reaction at various time points.
-
Addition of a malachite green reagent to detect the amount of free phosphate produced.
-
Measurement of the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi and determine the rate of ATP hydrolysis.
Lipid Flippase Assay:
To directly measure the transport activity of MsbA, a lipid flippase assay using a fluorescently labeled lipid substrate can be employed. A typical protocol includes:
-
Reconstitution of purified MsbA into liposomes containing a fluorescently labeled lipid substrate (e.g., NBD-PE) in the inner leaflet.
-
Addition of a quenching agent (e.g., dithionite) to the outside of the liposomes.
-
Initiation of transport by the addition of ATP.
-
As MsbA flips the fluorescent lipid to the outer leaflet, the fluorescence is quenched by the external agent.
-
The rate of fluorescence decay is monitored over time to determine the transport activity of MsbA in the presence and absence of inhibitors.
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of G907 and TBT1, the following diagrams are provided.
Caption: Mechanism of G907 inhibition on MsbA.
Caption: Mechanism of TBT1 inhibition on MsbA.
References
Tale of Two Modulators: A Comparative Analysis of TBT1 and G247 on MsbA ATPase Activity
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the bacterial ATP-binding cassette (ABC) transporter MsbA has emerged as a critical target. Responsible for flipping lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria, its inhibition presents a promising strategy for novel antibiotic development. This guide provides a detailed comparative analysis of two first-generation modulators of MsbA, TBT1 and the quinoline-based inhibitor G247, focusing on their contrasting effects on the enzyme's ATPase activity. While initial investigations sought to compare TBT1 with a compound designated "MsbA-IN-3," no publicly available data could be found for a substance with this specific name. Therefore, G247 has been selected as a representative inhibitor of MsbA for this analysis, given its well-characterized inhibitory mechanism that stands in stark opposition to the effects of TBT1.
Executive Summary
This report delineates the divergent mechanisms of TBT1 and G247 on the ATPase activity of MsbA. TBT1, a tetrahydrobenzothiophene derivative, acts as a potent stimulator of MsbA's ATPase function, while G247, a member of the quinoline (B57606) compound family, is a powerful inhibitor. This comparative guide will delve into the quantitative effects of these compounds, their proposed mechanisms of action, and the experimental protocols utilized to ascertain their impact on MsbA.
Quantitative Comparison of Modulator Effects on MsbA ATPase Activity
The following table summarizes the key quantitative parameters describing the effects of TBT1 and G247 on MsbA ATPase activity.
| Parameter | TBT1 | G247 | Reference |
| Effect on ATPase Activity | Stimulation | Inhibition | [1][2] |
| Magnitude of Effect | 4-6 fold increase in activity | IC50: 5 nM | [1][2] |
| Proposed Binding Site | Adjacent yet separate pockets in the transmembrane domains (TMDs) | Adjacent yet separate pockets in the transmembrane domains (TMDs) | [1] |
| Conformational Impact | Induces a collapsed inward-facing conformation, decreasing the distance between nucleotide-binding domains (NBDs) | Induces a wide inward-open state, symmetrically increasing the distance between NBDs |
Mechanisms of Action: A Tale of Two Opposing Conformational Changes
The contrasting effects of TBT1 and G247 on MsbA ATPase activity stem from their distinct interactions with the transporter, leading to different conformational states.
TBT1: The Stimulator. TBT1 binds within the transmembrane domains of MsbA. This binding event induces a significant conformational change, forcing the transporter into a collapsed, inward-facing state. This conformation brings the two nucleotide-binding domains (NBDs) into closer proximity, which is thought to facilitate ATP hydrolysis, leading to the observed stimulation of ATPase activity. Despite this increase in ATP consumption, the transport of LPS is abolished, indicating an uncoupling of hydrolysis from the transport cycle.
G247: The Inhibitor. In contrast, G247 also binds to the transmembrane domains but in a manner that pushes the transporter into a wide, inward-open conformation. This action symmetrically increases the distance between the NBDs, preventing the necessary conformational changes required for ATP hydrolysis and subsequent substrate transport. This "wedging" mechanism effectively locks the transporter in an inactive state, potently inhibiting its ATPase function.
Experimental Protocols
The following provides a generalized methodology for assessing the ATPase activity of MsbA in the presence of modulators like TBT1 and G247.
Expression and Purification of MsbA
-
MsbA is typically overexpressed in E. coli cells.
-
Cell membranes containing MsbA are isolated and solubilized using detergents such as n-dodecyl-β-D-maltoside (DDM).
-
Purification is achieved through affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.
Reconstitution into Nanodiscs or Liposomes
-
For functional assays that mimic a native membrane environment, purified MsbA is reconstituted into lipid nanodiscs or proteoliposomes. This step is crucial as the lipid environment can significantly influence MsbA activity.
MsbA ATPase Activity Assay
A common method to measure ATPase activity is a coupled-enzyme assay.
-
Reaction Mixture: A typical reaction buffer contains purified MsbA (in nanodiscs or detergent), ATP, MgCl₂, an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate), and a coupling system (lactate dehydrogenase and NADH).
-
Principle: The hydrolysis of ATP to ADP by MsbA is coupled to the oxidation of NADH to NAD⁺. The rate of ATP hydrolysis is directly proportional to the rate of decrease in NADH absorbance at 340 nm.
-
Procedure:
-
The reaction is initiated by the addition of ATP.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
To determine the effect of modulators, varying concentrations of TBT1 or G247 are included in the reaction mixture.
-
For inhibitors like G247, the concentration that inhibits 50% of the enzyme's activity (IC50) is determined by plotting the reaction rate against the inhibitor concentration. For stimulators like TBT1, the fold-increase in activity is calculated relative to the basal activity without the compound.
-
Conclusion
The comparative analysis of TBT1 and G247 reveals the complex and diverse ways in which small molecules can modulate the function of the MsbA transporter. TBT1 acts as an unconventional activator of ATPase activity by locking the enzyme in a hydrolysis-competent, yet transport-incompetent, state. Conversely, G247 is a potent inhibitor that wedges the transporter open, preventing the necessary conformational dynamics for ATP hydrolysis. Understanding these distinct allosteric mechanisms is crucial for the structure-based design of novel and effective antibiotics targeting MsbA and other ABC transporters. The methodologies described herein provide a robust framework for the continued discovery and characterization of new MsbA modulators.
References
Validating MsbA Target Engagement in Live Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of novel inhibitors against MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is critical for the viability of these bacteria as it facilitates the transport of lipopolysaccharide (LPS) from the inner to the outer membrane. Its essential role and absence in eukaryotes make it a promising target for new antibiotics.
While this document is centered on the validation of a hypothetical inhibitor, "MsbA-IN-3," it utilizes data and methodologies from well-characterized, publicly known MsbA inhibitors as comparators. These alternatives, primarily the quinoline-based inhibitors (e.g., G907) and tetrahydrobenzothiophene derivatives (e.g., TBT1), provide a robust baseline for evaluating new chemical entities.
Mechanism of Action: A Tale of Two Inhibitors
Understanding the mechanism of established inhibitors is crucial for contextualizing the activity of new compounds. MsbA inhibitors generally fall into two classes, distinguished by their opposite effects on the transporter's ATPase activity.
-
Quinolines (e.g., G907): These compounds act as classical inhibitors. They bind to a transmembrane pocket in MsbA, trapping it in an inward-facing, LPS-bound conformation.[1][2] This prevents the conformational changes necessary for ATP hydrolysis and substrate transport, thus inhibiting MsbA's function.[3]
-
Tetrahydrobenzothiophenes (e.g., TBT1): In contrast, TBT derivatives paradoxically stimulate MsbA's ATPase activity while still blocking LPS transport.[4][5] They bind asymmetrically within the substrate-binding site, leading to a collapsed inward-facing state that uncouples ATP hydrolysis from productive substrate flipping.[4]
The following diagram illustrates the MsbA transport cycle and the points of intervention for these inhibitor classes.
Comparison of MsbA Inhibitor Alternatives
The performance of this compound should be benchmarked against existing compounds. The table below summarizes the key characteristics of the two major inhibitor classes.
| Feature | G907 (Quinoline-type) | TBT1 (Tetrahydrobenzothiophene-type) | This compound |
| Mechanism of Action | Traps MsbA in an inward-facing, LPS-bound state.[1] | Induces a collapsed inward-facing state.[4] | To be determined |
| Effect on ATPase Activity | Inhibits | Stimulates[5] | To be determined |
| Binding Site | Transmembrane pocket, allosteric to substrate site.[1] | Asymmetrically occupies the substrate-binding site.[4] | To be determined |
| Reported IC₅₀ (E. coli) | 18 nM (in vitro ATPase assay)[2] | N/A (Stimulator) | To be determined |
| Reported EC₅₀ (A. baumannii) | N/A (Inhibitor) | 13 µM (ATPase stimulation)[5] | To be determined |
Experimental Protocols for Target Engagement Validation
Confirming that a compound binds to MsbA within a live bacterium is paramount. The following section details three essential experimental approaches, complete with protocols, data interpretation guidelines, and workflow diagrams.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses target engagement in an intact cellular environment.[6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[8]
Experimental Protocol: CETSA
-
Cell Culture: Grow the Gram-negative bacterial strain of interest (e.g., E. coli) in appropriate media to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Compound Treatment: Harvest and resuspend the cells in a suitable buffer (e.g., PBS). Divide the culture into two aliquots: one treated with this compound at a desired concentration (e.g., 10x MIC) and a control group treated with the vehicle (e.g., DMSO). Incubate for 1 hour at 37°C to allow compound uptake.
-
Heat Challenge: Aliquot the treated and control cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments), followed by a 3-minute incubation at room temperature.[9]
-
Lysis: Lyse the cells using a method such as repeated freeze-thaw cycles in liquid nitrogen or sonication to release the cellular contents.[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the samples via SDS-PAGE and Western Blot using a primary antibody specific for MsbA.
-
Data Interpretation: Quantify the band intensity for MsbA at each temperature point. Plot the relative intensity versus temperature for both the treated and control samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct binding to MsbA in the cell.
Comparative Data Table: CETSA
| Compound | Target Protein | Cell Type | Thermal Shift (ΔTₘ) |
| This compound | MsbA | E. coli | To be determined |
| G907 (Comparator) | MsbA | E. coli | Expected positive shift |
| DMSO (Vehicle) | MsbA | E. coli | 0°C (Baseline) |
Whole-Cell Activity with MsbA Expression Modulation
This genetic approach provides strong evidence of on-target activity in live bacteria. If a compound's primary target is MsbA, its antibacterial potency should directly correlate with the cellular level of the MsbA protein.
Experimental Protocol: MsbA Expression Modulation
-
Strain Generation:
-
Overexpression Strain: Clone the msbA gene into an inducible expression vector (e.g., an arabinose-inducible pBAD vector) and transform it into the host bacterium.
-
Depletion/Knockdown Strain: Construct a strain where MsbA expression is reduced or depleted, for example, by placing the native msbA gene under the control of an inducible promoter that can be repressed (e.g., a tetracycline-repressible system) or using CRISPRi technology.
-
-
MIC Determination:
-
Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against the wild-type, overexpression, and knockdown strains.
-
For the inducible strains, perform the assay under both inducing and non-inducing/repressing conditions. For example, add arabinose to the media for the overexpression strain.
-
-
Data Interpretation:
-
Increased Resistance: If the overexpression of MsbA leads to a significant increase in the MIC of this compound compared to the wild-type, it suggests that the compound's activity is being titrated out by the higher number of target molecules.
-
Increased Sensitivity: Conversely, if the knockdown or depletion of MsbA results in a lower MIC (hypersensitivity), it confirms that MsbA is the primary target and that the cell cannot survive even low concentrations of the inhibitor when its target is scarce.
-
Comparative Data Table: MIC Shift
| Strain | MsbA Expression Level | MIC of G907 (µg/mL) | MIC of this compound (µg/mL) | Fold Change vs. WT |
| WT | Normal | 1 | To be determined | 1x |
| MsbA Knockdown | Low | < 0.25 | To be determined | Expected <1x |
| MsbA Overexpression | High | > 8 | To be determined | Expected >1x |
In Vitro ATPase Activity Assay
While not performed in live cells, this biochemical assay is indispensable for characterizing the mechanism of inhibition and serves as a crucial comparator for whole-cell data. It measures the rate of ATP hydrolysis by purified MsbA reconstituted into a lipid environment (e.g., nanodiscs or liposomes).
Experimental Protocol: ATPase Activity Assay
-
MsbA Preparation: Overexpress and purify His-tagged MsbA. Reconstitute the purified protein into proteoliposomes made from E. coli phospholipids (B1166683) or into lipid nanodiscs.[10]
-
Assay Reaction: Use a coupled-enzyme assay to measure ATP hydrolysis.[11] The reaction mixture should contain the reconstituted MsbA, ATP, magnesium chloride, phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, and lactate dehydrogenase in a suitable buffer. The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.
-
Inhibitor Addition: Add varying concentrations of this compound, G907 (as an inhibitory control), or TBT1 (as a stimulatory control) to the reaction wells. Include a vehicle control (DMSO).
-
Measurement: Initiate the reaction by adding ATP and monitor the change in absorbance at 340 nm over time using a plate reader at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each condition. For inhibitors like G907 and this compound, normalize the rates to the vehicle control and plot percent inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. For stimulators like TBT1, plot the fold-activation to determine the EC₅₀.[10]
Comparative Data Table: ATPase Activity
| Compound | Effect on ATPase Activity | IC₅₀ / EC₅₀ |
| This compound | To be determined (Inhibition/Stimulation) | To be determined |
| G907 (Control) | Inhibition | ~18 nM[2] |
| TBT1 (Control) | Stimulation | ~13 µM[5] |
| Vanadate (Control) | Inhibition | ~200 µM[11] |
References
- 1. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
- 11. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MsbA-IN-3: Cross-Resistance Profiles with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel MsbA inhibitor, MsbA-IN-3, and its cross-resistance profiles with other established antibiotic classes. The data presented herein is illustrative, based on known characteristics of other MsbA inhibitors, and serves as a framework for evaluating novel compounds targeting the lipopolysaccharide (LPS) transport pathway.
Introduction to MsbA Inhibition
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the critical step of flipping lipopolysaccharide (LPS) from the inner leaflet to the periplasmic face of the inner membrane.[1] The disruption of this process compromises the integrity of the outer membrane, making MsbA an attractive target for the development of new antibiotics, particularly against multidrug-resistant pathogens.[2] this compound is a novel investigational inhibitor of this crucial transporter. This document outlines the methodologies and presents a comparative framework for assessing its cross-resistance and synergistic potential with other antibiotics.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-negative bacteria, including wild-type and multidrug-resistant (MDR) strains. These values are compared with those of conventional antibiotics. The data is presented as MIC50, the concentration required to inhibit the growth of 50% of the tested strains.
| Antibiotic Agent | Class | E. coli (Wild-Type) MIC50 (µg/mL) | E. coli (MDR) MIC50 (µg/mL) | K. pneumoniae (MDR) MIC50 (µg/mL) | P. aeruginosa (MDR) MIC50 (µg/mL) |
| This compound | MsbA Inhibitor | 0.5 | 0.5 | 1 | >64 |
| Ciprofloxacin | Fluoroquinolone | 0.015 | 32 | 16 | 4 |
| Ceftazidime | Cephalosporin | 0.25 | 128 | 256 | 16 |
| Gentamicin | Aminoglycoside | 0.5 | 64 | 32 | 8 |
| Meropenem | Carbapenem | 0.03 | 16 | 64 | 2 |
Note: The data for this compound is hypothetical and serves as a placeholder for actual experimental results. The MIC values for other antibiotics are representative of typical resistance profiles.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]
-
Bacterial Strains and Inoculum Preparation: A panel of Gram-negative bacteria, including quality control strains (e.g., E. coli ATCC 25922) and clinical isolates with varying resistance profiles, are used. Bacterial colonies from an overnight culture on agar (B569324) plates are suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[5] This suspension is then diluted to a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Assay Plates: Serial two-fold dilutions of each antimicrobial agent are prepared in MHB in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is employed to assess the interaction between this compound and other antibiotics.
-
Plate Setup: A two-dimensional array of antibiotic concentrations is prepared in a 96-well plate. One antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a bacterial suspension at a final concentration of 5 x 10^5 CFU/mL, and the plate is incubated under the same conditions as for MIC determination.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
Lipopolysaccharide (LPS) Transport Pathway
The following diagram illustrates the critical role of MsbA in the transport of LPS to the outer membrane of Gram-negative bacteria.
Caption: The role of MsbA in the LPS transport pathway.
Experimental Workflow for Cross-Resistance Assessment
This diagram outlines the logical flow of experiments to determine the cross-resistance profile of a novel antibiotic.
Caption: Workflow for assessing antibiotic cross-resistance.
References
- 1. Lipopolysaccharide transport and assembly at the outer membrane: the PEZ model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Head-to-Head Comparison: MsbA-IN-3 and G247 as Modulators of the ABC Transporter MsbA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two first-generation modulators of MsbA, a critical ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS). Understanding the distinct mechanisms and performance of MsbA-IN-3 (also known as TBT1) and G247 is crucial for the development of novel antibiotics targeting the integrity of the bacterial outer membrane.
Executive Summary
This compound and G247 represent two classes of MsbA modulators with diametrically opposed effects on its ATPase activity. This compound acts as a potent stimulator of the MsbA ATPase, while G247 is a powerful inhibitor . This fundamental difference in their mechanism of action has significant implications for their potential as antibacterial agents. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of their mechanisms to aid researchers in their evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and G247. It is important to note that the available data for the two compounds were generated using MsbA from different bacterial species, which may influence the observed potency.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound (TBT1) | Acinetobacter baumannii MsbA | ATPase Activity | EC50 | 13 µM | [1] |
| G247 | Escherichia coli MsbA | ATPase Activity | IC50 | 5 nM | [2] |
Note: A direct comparison of potency is challenging due to the use of MsbA from different organisms (A. baumannii for this compound and E. coli for G247).
Mechanism of Action
This compound and G247 bind to the transmembrane domains of MsbA but induce distinct conformational changes, leading to opposite effects on its function.
This compound (TBT1): An ATPase Stimulator that Inhibits Transport
This compound, also identified as TBT1, is an unusual modulator that stimulates the ATPase activity of MsbA while simultaneously inhibiting its primary function of LPS transport[1]. It binds to the central cavity of MsbA, mimicking the substrate, and induces a collapsed, inward-facing conformation. This conformational change brings the nucleotide-binding domains (NBDs) closer together, which is thought to accelerate the rate of ATP hydrolysis. However, this state is non-productive for transport, effectively decoupling ATP hydrolysis from the flipping of LPS.
G247: A Potent ATPase Inhibitor
In contrast, G247 is a potent inhibitor of MsbA's ATPase activity[2]. It acts as a molecular wedge within the transmembrane domains, preventing the conformational changes necessary for the NBDs to come together and hydrolyze ATP. By locking MsbA in a wide inward-open conformation, G247 effectively blocks the entire transport cycle.
Experimental Protocols
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA in the presence of inhibitors or stimulators. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified MsbA reconstituted in proteoliposomes or nanodiscs
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM stock)
-
Phosphoenolpyruvate (PEP, 100 mM stock)
-
NADH (10 mM stock)
-
Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix
-
Test compounds (this compound or G247) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer, 2 mM ATP, 1 mM PEP, 0.2 mM NADH, and the PK/LDH enzyme mix.
-
Add the desired concentration of the test compound (this compound or G247) or DMSO as a control.
-
Initiate the reaction by adding a known amount of purified MsbA to each well.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. Calculate the specific activity of MsbA (nmol ATP hydrolyzed/min/mg protein).
-
For IC50/EC50 determination, perform the assay with a range of compound concentrations and plot the activity against the logarithm of the concentration.
In Vitro Lipopolysaccharide (LPS) Transport Assay
This assay directly measures the ability of MsbA to transport LPS across a lipid bilayer. A fluorescence-based method using a labeled LPS analog or a fluorescent probe that binds to transported LPS is a common approach.
Materials:
-
Purified MsbA
-
E. coli polar lipids
-
Fluorescently labeled LPS (e.g., FITC-LPS) or a fluorescent probe that binds LPS (e.g., Dansyl-Polymyxin B)
-
Buffer for proteoliposome preparation: 50 mM HEPES, pH 7.5, 100 mM KCl
-
ATP regenerating system (creatine kinase and creatine (B1669601) phosphate)
-
Detergent (e.g., n-Dodecyl-β-D-maltoside, DDM) for reconstitution
-
Bio-Beads for detergent removal
-
Fluorometer
Procedure:
-
Reconstitution of MsbA into Proteoliposomes:
-
Prepare liposomes from E. coli polar lipids by extrusion.
-
Solubilize the liposomes with a controlled amount of detergent.
-
Add purified MsbA to the solubilized liposomes and incubate.
-
Remove the detergent slowly using Bio-Beads to allow the formation of proteoliposomes with MsbA incorporated into the membrane.
-
-
Transport Assay:
-
Add the fluorescently labeled LPS to the outside of the proteoliposomes.
-
Add the test compound (this compound or G247) at the desired concentration.
-
Initiate transport by adding ATP and the ATP regenerating system.
-
At various time points, stop the reaction (e.g., by adding a quencher for externally located fluorophores or by separating the proteoliposomes from the external medium).
-
Measure the fluorescence associated with the interior of the proteoliposomes. An increase in internal fluorescence over time indicates transport.
-
Compare the transport rate in the presence of the compound to the control to determine the percent inhibition.
-
Visualizing the Mechanisms and Workflows
Experimental Workflow for MsbA Inhibitor Evaluation
Caption: A typical workflow for the discovery and characterization of MsbA inhibitors.
Distinct Mechanisms of MsbA Modulation
Caption: Contrasting mechanisms of MsbA modulation by G247 and this compound (TBT1).
References
Unraveling the Specificity of MsbA Inhibitors: A Comparative Guide
The ATP-binding cassette (ABC) transporter MsbA is a critical component in the biogenesis of the outer membrane in Gram-negative bacteria, facilitating the transport of lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[1] Its essential role in bacterial viability has made it an attractive target for the development of novel antibiotics.[2][3] This guide provides a comparative analysis of the specificity of various reported inhibitors of MsbA, offering insights for researchers and drug development professionals.
While information on a compound specifically designated "MsbA-IN-3" is not available in the current scientific literature, this guide will focus on well-characterized MsbA inhibitors to provide a framework for evaluating inhibitor specificity. We will delve into the mechanisms and selectivity profiles of compounds such as the tetrahydrobenzothiophene (TBT) class, the 'G' compound series, and other novel inhibitors.
Comparative Specificity of Known MsbA Inhibitors
The specificity of an MsbA inhibitor is paramount to minimize off-target effects and potential toxicity. Ideal inhibitors should exhibit high potency against MsbA while showing minimal activity against other transporters, particularly other ABC transporters, and host cell proteins.
A key strategy to confirm on-target activity involves comparing the inhibitor's efficacy in wild-type strains versus strains where the endogenous MsbA has been replaced by a homolog from a different species that is not recognized by the inhibitor. For instance, the quinoline-based inhibitor G907 demonstrated high selectivity, with a greater than 500-fold difference in minimum inhibitory concentration (MIC) between E. coli expressing its native MsbA and E. coli rescued by the poorly conserved Acinetobacter baumannii MsbA.[4] This indicates that the antibacterial activity of G907 is primarily due to the inhibition of E. coli MsbA.
Similarly, other compounds have been evaluated for general cytotoxicity against human cell lines such as A549, Jurkat, and HEK-293 to assess their specificity for the bacterial target. Potent MsbA inhibitors often show no toxicity to these cell lines at concentrations significantly higher than their antibacterial MICs.[4]
Below is a table summarizing the properties of some reported MsbA inhibitors.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Key Specificity Data |
| Tetrahydrobenzothiophene (TBT) | TBT1 | Binds to the substrate-binding site, stimulating ATPase activity while abolishing LPS transport.[5][6] | Specific for MsbA, but detailed selectivity data against other transporters is limited in the provided results. |
| 'G' Compounds | G907, G247 | Allosterically traps MsbA in an inward-facing conformation, preventing ATP hydrolysis and LPS transport.[3][4][5] | >500-fold selectivity for E. coli MsbA over A. baumannii MsbA; no cytotoxicity up to 50 µM in human cell lines.[4] |
| Bivalent Inhibitors | Cerastecin C | Binds to the interface of the MsbA dimer, locking it in a dimeric state and inhibiting LPS transport.[7] | Demonstrates in vivo antibacterial activity, suggesting target engagement in a whole-cell context.[7] |
Experimental Protocols for Determining Specificity
The assessment of an inhibitor's specificity for MsbA involves a combination of biochemical and cell-based assays.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA in the presence of an inhibitor. It is a primary method to determine the inhibitor's potency (IC50).
-
Protocol:
-
Purify and reconstitute MsbA into lipid nanodiscs or detergent micelles.[8][9]
-
Incubate the reconstituted MsbA with varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ADP production using a coupled-enzyme assay or a commercially available kit like the Transcreener ADP² FP Assay.[10]
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50.
-
Cellular Activity Assays (MIC Determination)
Minimum Inhibitory Concentration (MIC) assays determine the lowest concentration of an inhibitor that prevents visible bacterial growth.
-
Protocol:
-
Grow bacterial cultures to a specific optical density.
-
In a multi-well plate, serially dilute the inhibitor in a suitable growth medium.
-
Inoculate each well with the bacterial culture.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest inhibitor concentration where no visible growth is observed.
-
Orthogonal Strain Specificity Assay
This assay confirms that the inhibitor's antibacterial activity is due to its effect on MsbA.
-
Protocol:
-
Construct a strain of E. coli where the endogenous msbA gene is replaced with a homolog from a different bacterial species (e.g., A. baumannii MsbA) that is known to be less sensitive to the inhibitor.[4]
-
Determine the MIC of the inhibitor against both the wild-type E. coli and the engineered strain.
-
A significantly higher MIC in the strain with the replacement MsbA indicates that the inhibitor is specific for the endogenous MsbA.
-
Visualizing Experimental Workflows
To further clarify the process of specificity determination, the following diagrams illustrate the key experimental workflows.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
In Vivo Validation of MsbA-IN-3's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a critical global health challenge, necessitating the development of novel antibacterial agents with new mechanisms of action. One promising target is MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death. This guide provides a comparative overview of the in vivo antibacterial activity of a representative MsbA inhibitor, Cerastecin D, against other novel antibacterial agents. The placeholder "MsbA-IN-3" is used here to represent the class of MsbA inhibitors, with Cerastecin D serving as a specific example for which in vivo data is available.
Comparative In Vivo Efficacy of Novel Antibacterial Agents
The following table summarizes the in vivo efficacy of the MsbA inhibitor Cerastecin D and other recently developed antibacterial compounds against various Gram-negative pathogens.
| Compound (Class) | Target/Mechanism of Action | Bacterial Strain(s) | Animal Model | Dosing Regimen | Key Efficacy Results |
| Cerastecin D (MsbA Inhibitor) | Inhibition of MsbA, an ABC transporter involved in lipopolysaccharide (LPS) transport. | Acinetobacter baumannii | Murine Septicemia Model | Single dose of 300 mg/kg (SC) 2 hours post-infection. | Significant reduction in bacterial load in the spleen.[1] |
| LYS228 (Monobactam) | Inhibition of penicillin-binding protein 3 (PBP3), leading to disruption of cell wall synthesis. | Klebsiella pneumoniae (KPC-2 and NDM-1 producing) | Neutropenic Murine Thigh Infection Model | Subcutaneously every 4 hours. | Static doses of 1,180 mg/kg/day (KPC-2) and 192 mg/kg/day (NDM-1) were achieved. The highest dose (1,620 mg/kg/day) significantly reduced the bacterial load.[2][3] |
| SPR206 (Polymyxin Analogue) | Interacts with the lipid A component of LPS, disrupting the outer membrane. | P. aeruginosa, E. coli, K. pneumoniae, E. cloacae | Murine Thigh Infection Model | Not specified. | Maximum reductions in bacterial burden of 3.4 to 4.3 log10 CFU/g relative to pre-treatment levels were observed.[4] |
| D22 (Darobactin Analogue) | Inhibition of the BamA component of the BAM complex, which is essential for outer membrane protein insertion. | Escherichia coli and Pseudomonas aeruginosa | Murine Peritonitis and Thigh Infection Models | 4 doses of 15 mg/kg for the peritonitis model. | 100% survival in the E. coli peritonitis model.[5] Substantially limited P. aeruginosa growth in the thigh infection model, though did not fully clear the infection. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the reproducibility and interpretation of results.
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents in a setting of immunosuppression, which mimics infections in neutropenic patients.
-
Animal Model : Female ICR (CD-1) mice (5-6 weeks old) are typically used.
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg administered 1 day before infection. This leads to a neutrophil count of <100 cells/mm³.
-
Infection : A bacterial suspension of the desired strain (e.g., K. pneumoniae, P. aeruginosa) is prepared. Mice are anesthetized and injected intramuscularly in the thigh with a specific inoculum size (e.g., 10^6 - 10^7 CFU/thigh).
-
Treatment : The test compound (e.g., LYS228) and vehicle control are administered at specified time points post-infection (e.g., starting 2 hours after bacterial challenge). The route of administration (e.g., subcutaneous, intravenous) and dosing regimen are critical parameters.
-
Efficacy Evaluation : At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized. The thigh muscles are aseptically removed, homogenized in a sterile buffer (e.g., phosphate-buffered saline), and serially diluted. The dilutions are plated on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per thigh. The efficacy is typically reported as the log10 CFU reduction compared to the vehicle-treated control group.
Murine Sepsis (Peritonitis) Model
This model mimics a severe systemic infection originating from the abdominal cavity.
-
Animal Model : Male or female mice of a suitable strain (e.g., BALB/c) are used.
-
Induction of Sepsis :
-
Cecal Ligation and Puncture (CLP) : This is a widely used model that mimics polymicrobial sepsis. Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve, and then punctured with a needle of a specific gauge to induce leakage of fecal contents into the peritoneal cavity. The abdomen is then closed. The severity of sepsis can be modulated by the ligation length and needle size.
-
Intraperitoneal (IP) Injection of Bacteria : A simpler method involves the direct IP injection of a standardized inoculum of a specific bacterial strain (e.g., E. coli).
-
-
Treatment : The test compound (e.g., D22) and controls are administered at defined time points relative to the induction of sepsis. Routes of administration can be intravenous, subcutaneous, or intraperitoneal.
-
Efficacy Evaluation : The primary endpoint is typically survival, which is monitored over a period of several days. Other endpoints can include the determination of bacterial load in the peritoneal fluid, blood, and various organs (spleen, liver) at specific time points. This is achieved by collecting samples, homogenizing tissues, and performing CFU counts.
Visualizing the Pathway and Process
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Experimental workflow for in vivo validation.
Signaling pathway of MsbA inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Efficacy of Novel Monobactam LYS228 in Murine Models of Carbapenemase-Producing Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Novel Monobactam LYS228 in Murine Models of Carbapenemase-Producing Klebsiella pneumoniae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Activity Profiling of Biosynthetic Darobactin D22 against Critical Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis of MsbA Bound to Different Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional effects of different inhibitors on the ATP-binding cassette (ABC) transporter MsbA. By presenting supporting experimental data, detailed protocols, and visual representations of molecular mechanisms, this document aims to facilitate a deeper understanding of MsbA inhibition and inform rational drug design strategies.
MsbA, an essential inner membrane protein in Gram-negative bacteria, is a critical component of the lipopolysaccharide (LPS) transport pathway. Its role in flipping LPS from the inner to the outer leaflet of the inner membrane makes it a prime target for the development of novel antibiotics. Structural and functional studies of MsbA in complex with various small-molecule inhibitors have revealed distinct mechanisms of action, providing a valuable framework for targeting this essential transporter. This guide focuses on a comparative analysis of two major classes of MsbA inhibitors: the ATPase-stimulating tetrahydrobenzothiophene TBT1 and the ATPase-inhibiting G-compounds, such as G247 and G907.
Quantitative Analysis of Inhibitor Effects on MsbA
The following table summarizes the key quantitative data on the effects of TBT1 and G-compounds on the function and structure of MsbA.
| Parameter | TBT1 | G247 | G907 | Reference |
| Effect on ATPase Activity | ~4-6 fold stimulation | Inhibition | Inhibition | [1] |
| Basal ATPase Activity (A. baumannii MsbA in nanodiscs) | ~1 µmol ATP/min/mg | N/A | N/A | [1] |
| EC50 for ATPase Stimulation | ~5.5 µM - 13 µM | N/A | N/A | [1] |
| IC50 for ATPase Inhibition | N/A | 5 nM | 18 nM | [2] |
| Conformational State Induced | Asymmetric, collapsed inward-facing | Symmetric, wide inward-open | Inward-facing, LPS-bound | [1] |
| Inter-NBD Distance | Decreased | Increased by ~13 Å | Asymmetric uncoupling | |
| PDB ID | 7MET | 7MEW | 6BPL |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the structural and functional characterization of MsbA-inhibitor complexes.
Protein Expression and Purification
-
Expression: Acinetobacter baumannii or Escherichia coli MsbA is typically overexpressed in E. coli cells.
-
Membrane Preparation: Cell membranes are isolated by ultracentrifugation.
-
Solubilization: The membrane-embedded MsbA is solubilized using detergents such as n-dodecyl-β-D-maltopyranoside (DDM).
-
Affinity Chromatography: MsbA is purified using TALON metal affinity resin.
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography on a Superdex 200 column.
Reconstitution into Nanodiscs
-
Mixing Components: Purified MsbA, Membrane Scaffold Protein (MSP), and lipids (e.g., POPG) are mixed at a specific molar ratio in a buffer containing a detergent like sodium cholate.
-
Detergent Removal: Detergents are removed by incubation with Bio-Beads SM2, which facilitates the self-assembly of MsbA into lipid nanodiscs.
-
Purification of Nanodiscs: The reconstituted MsbA in nanodiscs is purified using a Superdex 200 column.
ATPase Activity Assay
-
Coupled Enzyme Assay: The ATPase activity of MsbA is commonly measured using a coupled enzyme assay. This assay links ATP hydrolysis to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains purified MsbA (in detergent or nanodiscs), ATP, MgCl₂, phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, and pyruvate (B1213749) kinase in a buffered solution.
-
Initiation and Measurement: The reaction is initiated by the addition of MsbA and incubated at 37°C. The rate of NADH oxidation is measured using a microplate reader.
-
Inhibitor Studies: For inhibitor studies, varying concentrations of the inhibitor are pre-incubated with MsbA before initiating the reaction.
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation: The purified MsbA-inhibitor complex, typically in nanodiscs, is applied to cryo-EM grids and vitrified in liquid ethane.
-
Data Collection: Cryo-EM data is collected using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: The collected images are processed using software packages for particle picking, 2D classification, 3D reconstruction, and model building to determine the high-resolution structure of the complex.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the distinct mechanisms of MsbA inhibition.
References
Safety Operating Guide
Essential Safety and Handling Information for MsbA-IN-3
Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical compound. This document outlines the critical steps for obtaining the necessary safety information for MsbA-IN-3, a novel compound for which a publicly available Safety Data Sheet (SDS) is not readily accessible.
Immediate Action Required: Obtain the Safety Data Sheet (SDS)
A thorough search for a specific Safety Data Sheet (SDS) for this compound, identified with CAS number 2909443-78-1, in publicly available databases has been unsuccessful. An SDS is a comprehensive document provided by the manufacturer or supplier of a chemical that details its physical and chemical properties, potential hazards, and emergency procedures.
It is imperative that you do not handle this compound without first obtaining and thoroughly reviewing its official SDS. Chemical suppliers are legally obligated to provide an SDS for their products.
Action Step: Immediately contact the manufacturer or supplier from whom this compound was procured to request the complete and current Safety Data Sheet.
General Guidance for Handling Novel Compounds
In the absence of a specific SDS for this compound, and until one is obtained, researchers should treat the compound as potentially hazardous. The following general safety protocols for handling novel or uncharacterized chemical compounds should be strictly adhered to.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE can only be determined from the compound-specific SDS. However, as a minimum precaution, the following PPE should be worn at all times when there is any potential for exposure:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (type and thickness to be determined from the SDS). |
| Body Protection | A lab coat, buttoned, with long sleeves. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. The need for a respirator will be specified in the SDS. |
Operational and Disposal Plans
Detailed operational and disposal procedures are contingent on the hazard assessment provided in the SDS. The following represents a general workflow that must be adapted based on the forthcoming specific information.
Operational Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Disposal Plan:
-
Segregation: All waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Consult SDS: The specific disposal method (e.g., incineration, chemical neutralization) will be dictated by the information in the SDS and must comply with local, state, and federal regulations.
-
Institutional Procedure: Follow your institution's established procedures for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
In the event of an exposure or spill, immediately alert your supervisor and consult the emergency procedures outlined in the yet-to-be-obtained SDS. If the SDS is not available, treat the situation as a high-hazard event and seek immediate medical attention if exposure is suspected.
Your safety is paramount. Prudent laboratory practice dictates that all necessary safety information is on hand and understood before any experimental work begins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
